(113C)decanoic acid

Catalog No.
S785892
CAS No.
84600-66-8
M.F
C10H20O2
M. Wt
173.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(113C)decanoic acid

CAS Number

84600-66-8

Product Name

(113C)decanoic acid

IUPAC Name

(113C)decanoic acid

Molecular Formula

C10H20O2

Molecular Weight

173.26 g/mol

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i10+1

InChI Key

GHVNFZFCNZKVNT-DETAZLGJSA-N

SMILES

CCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCCC[13C](=O)O

The exact mass of the compound Capric acid-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Molecular Properties of Decanoic acid-1-13C

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physicochemical properties for decanoic acid-1-13C, based on the data from a chemical supplier and its unlabeled analog [1] [2].

Property Value for Decanoic acid-1-13C Value for Unlabeled Decanoic acid
CAS Number 84600-66-8 [1] 334-48-5 [2]
Other Identifiers 488658 (Aldrich) [1] Capric acid, Decylic acid [2]
Molecular Formula C₉H₁₉¹³COOH [1] CH₃(CH₂)₈COOH [2]
Molar Mass Information missing 172.268 g·mol⁻¹ [2]
Isotopic Purity 99 atom % ¹³C [1] Not Applicable
Form Solid [1] White crystals [2]
Melting Point 30-32 °C (lit.) [1] 31.6 °C [2]
Boiling Point 268-270 °C (lit.) [1] 268.7 °C [2]
Density 0.898 g/mL at 25 °C [1] 0.893 g/cm³ at 25 °C [2]
SMILES CCCCCCCCC13C=O [1] O=C(O)CCCCCCCCC [2]
InChI InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i10+1 [1] InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12) [2]

Applications and Biological Effects

The search results provide information on the applications and effects of unlabeled decanoic acid, primarily in the context of pharmaceuticals.

  • Applications: Unlabeled decanoic acid is used in the synthesis of esters for perfumes and artificial fruit flavors. A significant pharmaceutical application is its use in creating prodrugs [2]. Forming a salt or ester with a drug (e.g., haloperidol decanoate, fluphenazine decanoate) increases its lipophilicity, enabling the development of long-acting injectable depot formulations that release slowly from adipose tissue [2].
  • Biological Effects: Decanoic acid has been studied for its direct anticonvulsant effects. It acts as a non-competitive antagonist of the AMPA receptor, which inhibits excitatory neurotransmission in the brain and may contribute to the anticonvulsant effect of medium-chain triglyceride (MCT) ketogenic diets [2]. It may also induce mitochondrial proliferation through PPARγ receptor agonism [2].

Graphviz Template for Molecular Pathway

Since specific pathways for decanoic acid-1-13C were not found, here is a generic Graphviz template in DOT language that illustrates a potential prodrug activation pathway. You can adapt this script with specific compound names and mechanisms as needed for your research.

G Prodrug Prodrug Ester (e.g., Haloperidol Decanoate) Enzyme Esterase (Metabolic Enzyme) Prodrug->Enzyme Administration ActiveDrug Active Drug Enzyme->ActiveDrug Hydrolysis FattyAcid Decanoic Acid-1-13C Enzyme->FattyAcid Cleavage

A generic prodrug activation pathway. The diagram above shows how a prodrug ester might be metabolized to release the active drug and decanoic acid.

References

Basic Characteristics of Capric Acid-1-13C

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the available quantitative data for Capric Acid-1-13C [1].

Property Value / Description
Product Name Capric Acid-1-13C [1]
Synonyms Decanoic-1-13C Acid [1]
CAS Number 84600-66-8 [1]
Molecular Formula C10H20O2 [1]
Molecular Weight 173.27 g/mol [1]
Appearance Solid [1]
Melting Point 30 - 32 °C [1]
Initial Boiling Point 268 - 270 °C [1]
Flash Point 110.00 °C (closed cup) [1]
Relative Density 0.898 g/cm³ at 25 °C [1]
Vapour Pressure 20 hPa at 160.00 °C [1]
Storage Conditions Cool, tight container in a dry, well-ventilated place under inert gas [1]

Safety and Handling Information

The provided safety data outlines the following hazards and controls [1]:

  • Hazards: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
  • Personal Protection: Use safety glasses, gloves, and impervious clothing. Avoid dust formation and ensure adequate ventilation.
  • Incompatible Materials: Bases, reducing agents, and oxidizing agents.

Experimental & Pathway Information

The search results confirm that Capric Acid (the non-labeled form) is used in ester prodrugs to improve a drug's lipophilicity and create long-acting injectable forms (depot injections) [2]. However, specific experimental protocols for working with the isotopic variant or detailed metabolic pathways were not found in the search results.

Based on the known role of Capric Acid, the following Graphviz diagram illustrates a generic workflow for utilizing a 13C-labeled fatty acid in a tracer study, which is a common application for such compounds.

G Administer\n13C Compound Administer 13C Compound In Vivo Metabolism In Vivo Metabolism Administer\n13C Compound->In Vivo Metabolism Sample Collection\n(e.g., Blood, Tissue) Sample Collection (e.g., Blood, Tissue) In Vivo Metabolism->Sample Collection\n(e.g., Blood, Tissue) Sample Preparation &\nAnalytical Separation Sample Preparation & Analytical Separation Sample Collection\n(e.g., Blood, Tissue)->Sample Preparation &\nAnalytical Separation Mass Spectrometric\nAnalysis Mass Spectrometric Analysis Sample Preparation &\nAnalytical Separation->Mass Spectrometric\nAnalysis Data Interpretation:\nMetabolic Pathway\n& Flux Analysis Data Interpretation: Metabolic Pathway & Flux Analysis Mass Spectrometric\nAnalysis->Data Interpretation:\nMetabolic Pathway\n& Flux Analysis

Workflow for a metabolic tracer study using a 13C-labeled compound.

References

Chemical Identification and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifying information and key physical properties of (1-¹³C)Decanoic acid.

Property Description
CAS Number 84600-66-8 [1]
Chemical Name (1-¹³C)Decanoic Acid [1]
Synonyms Capric acid-1-¹³C; Decanoic acid-1-¹³C; Decanoic-1-¹³C acid, 99 atom % ¹³C [1]
Molecular Formula C₁₀H₂₀O₂ (with one ¹³C atom) [1]
Molecular Weight 173.27 g/mol [1]
Melting Point 30-32 °C (lit.) [1]
Boiling Point 268-270 °C (lit.) [1]
Density 0.898 g/mL at 25 °C [1]
Physical Form Solid [1]

Commercial Availability

This compound is available from several chemical suppliers for research purposes. The table below provides a snapshot of available products.

Manufacturer / Supplier Product Number Description Packaging Price (USD)
Sigma-Aldrich 488658 Decanoic acid-1-¹³C, 99 atom % ¹³C 1g $367 [1]
Medical Isotopes, Inc. C1798 Decanoic acid-1-¹³C 1g $590 [1]
American Custom Chemicals Corp. RDL0001170 DECANOIC ACID-1-¹³C, 95.00% 1G $839.83 [1]

Biological Activity and Research Applications

Unlabeled decanoic acid is a medium-chain fatty acid (MCFA) with significant biological activity, which forms the basis for research using its isotopically labeled counterpart.

  • Induction of Autophagy: Recent research shows that decanoic acid can induce autophagy. In a study using Dictyostelium, treatment with decanoic acid (but not octanoic acid) increased autophagosome formation and the expression of autophagy-related proteins like Atg1 and Atg8 [2].
  • Therapeutic Potential: Decanoic acid is a major component of the Medium-Chain Triglyceride (MCT) ketogenic diet used to treat epilepsy. Its therapeutic effects are thought to be independent of ketosis and may involve mechanisms like AMPA receptor inhibition and the induction of autophagy [2].

The following diagram illustrates a typical experimental workflow from a study investigating decanoic acid's effect on autophagy:

cluster_main Experimental Workflow: Autophagy Analysis cluster_analysis Analysis Methods Start Cell Culture (Dictyostelium with GFP-Atg8) A Treatment (60 µM Decanoic Acid, Octanoic Acid, or DMSO Control) Start->A B Incubation (4 or 24 hours) A->B C Sample Processing (Centrifugation, Lysis) B->C D Analysis C->D D1 Live-Cell Imaging (Microscopy for GFP-Atg8 positive structures) D->D1 D2 Western Blot (Analysis of GFP-Atg8 cleavage and free GFP levels) D->D2 D3 qRT-PCR (Measurement of Atg1 and Atg8 gene expression) D->D3

Core Principle: Why the ¹³C Label is Used

The value of (1-¹³C)decanoic acid stems from the properties of the ¹³C isotope.

  • NMR-Active Nuclei: Unlike the more abundant ¹²C isotope, the ¹³C nucleus has a property called "nuclear spin" (I ≠ 0), making it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy [3].
  • Non-Radioactive Tracer: ¹³C is a stable, non-radioactive isotope. When incorporated into a molecule like decanoic acid, it allows researchers to track the molecule's pathway through metabolic reactions without the safety concerns of radioactive tracers [3] [2].

When placed in a strong magnetic field, ¹³C nuclei absorb and re-emit radiofrequency energy at a characteristic frequency. This signal is influenced by the local chemical environment, providing detailed information about the molecular structure and fate of the labeled carbon atom within a biological system [3].

References

Comprehensive Application Notes and Protocols for LC-MS Analysis of 13C-Labeled Decanoic Acid in Metabolic Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 13C-Labeled Fatty Acid Analysis

The analysis of 13C-labeled decanoic acid using liquid chromatography-mass spectrometry (LC-MS) has become an indispensable methodology in modern metabolic research, particularly in the fields of lipid metabolism and drug development. As a medium-chain fatty acid, decanoic acid plays crucial roles in various biological processes including energy metabolism, cellular signaling, and membrane synthesis. The incorporation of stable 13C isotopes enables researchers to track the fate of individual carbon atoms through metabolic pathways, providing unprecedented insights into metabolic flux rates, pathway utilization, and biochemical transformations in living systems. The analytical challenge lies in the accurate separation, detection, and quantification of these labeled compounds amidst complex biological matrices, which requires sophisticated LC-MS methods and careful experimental design.

The fundamental principle underlying 13C labeling experiments is that the substitution of 12C atoms with 13C isotopes creates measurable mass shifts while maintaining identical chemical properties. This allows researchers to distinguish between newly synthesized molecules containing 13C atoms and pre-existing molecules containing natural abundance 12C atoms. The resulting mass isotopomer distributions provide rich information about metabolic pathways and fluxes. For metabolic flux analysis (MFA), the kinetics of label incorporation into decanoic acid and its metabolic products can be monitored over time, enabling mathematical modeling of metabolic networks. The accuracy of these measurements depends heavily on the analytical methodology, making robust LC-MS protocols essential for generating reliable data [1] [2].

LC-MS Analysis Methodologies

Instrumentation and Chromatographic Separation

The analysis of 13C-labeled decanoic acid requires careful consideration of both chromatographic separation and mass spectrometric detection parameters. For chromatographic separation, reversed-phase (RP) chromatography is typically the method of choice due to its excellent resolution of hydrophobic compounds like fatty acids. A C-18 based column such as the fully wettable Acquity HSS T3 column (2.1 × 150 mm, 1.8 μm particle size) provides optimal retention and separation of medium-chain fatty acids. The column should be maintained at a temperature of 40-45°C during analysis, with a flow rate of 0.300 mL/min and an injection volume of 5-10 μL depending on the sample concentration and detector sensitivity [2].

For mobile phase composition, solvent A typically consists of water with 0.1% formic acid, while solvent B is acetonitrile with 0.1% formic acid. The formic acid serves to enhance ionization efficiency in positive ion mode, though ammonium acetate or ammonium formate buffers can be used as alternatives when negative ion mode is preferred. The gradient program should begin at 30% B, increasing to 95% B over 10-15 minutes, holding at 95% B for 2-3 minutes, then returning to initial conditions for column re-equilibration. Under these conditions, decanoic acid typically elutes between 6-8 minutes, depending on the specific column and gradient profile. For improved separation of polar metabolites that may be products of decanoic acid metabolism, hydrophilic interaction liquid chromatography (HILIC) provides complementary selectivity to reversed-phase methods. HILIC employs a hydrophilic stationary phase and a mobile phase with high organic solvent content (typically 50-95% acetonitrile), which enhances sensitivity in ESI-MS by improving desolvation and ionization efficiency [3].

Mass Spectrometric Detection Parameters

For detection of 13C-labeled decanoic acid, mass spectrometric parameters must be optimized for both sensitivity and specificity. Electrospray ionization (ESI) in negative mode is generally preferred for fatty acid analysis due to the ease of deprotonation of carboxylic acid groups. However, positive mode detection can be employed after chemical derivatization to enhance sensitivity. The key ESI source parameters should include: capillary voltage of 3.0 kV, source temperature of 150°C, desolvation temperature of 350°C, cone gas flow of 50 L/hour, and desolvation gas flow of 650 L/hour. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for optimal sensitivity and specificity in targeted analyses [1].

For high-resolution mass spectrometry, such as with Orbitrap instruments, a resolving power of at least 60,000 is recommended to adequately separate 13C isotopologues from potential interferences. The automatic gain control target should be set to 1e6 with a maximum injection time of 200 ms. For fragmentation studies, collision energies between 15-25 eV are typically optimal for fatty acids. The mass transitions monitored for decanoic acid should include the deprotonated molecular ion [M-H]- at m/z 171.1 in unlabeled form, with appropriate mass shifts for various 13C-labeled forms (e.g., m/z 172.1 for 1-13C, m/z 173.1 for 2-13C, etc.). For comprehensive isotopomer analysis, the mass range should cover all possible labeling states from M+0 to M+10 for fully labeled decanoic acid [1] [4].

Table 1: Optimal MRM Transitions for 13C-Labeled Decanoic Acid Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Ionization Mode
Decanoic acid (unlabeled) 171.1 171.1 10 Negative
1-13C Decanoic acid 172.1 172.1 10 Negative
Uniformly 13C-labeled 181.1 181.1 10 Negative
Decanoic acid derivative 354.2 171.1 20 Positive

Method Validation and Quality Control

Validation Parameters for 13C-Labeled Analytes

Method validation for 13C-labeled decanoic acid analysis must address both the quantitative performance characteristics and the unique requirements of stable isotope measurements. The linearity of the method should be established over a concentration range that encompasses expected biological levels, typically from 1 ng/mL to 10 μg/mL. Calibration curves should be prepared using serial dilutions of authentic standards in a matrix similar to the study samples, with correlation coefficients (R²) greater than 0.99. The lower limit of quantification (LLOQ) should demonstrate both precision (CV < 20%) and accuracy (80-120% of nominal concentration) at the lowest calibrator concentration. For precision and accuracy, intra-day and inter-day evaluations should include at least five replicates at three concentration levels (low, medium, high), with acceptance criteria of CV < 15% and accuracy of 85-115% [2].

The extraction efficiency should be determined by comparing the analyte response from extracted samples with post-extraction spiked samples at equivalent concentrations. Recovery should be consistent and reproducible, with CV values less than 15%. To evaluate matrix effects, the analyte response in biological matrix should be compared with neat solution standards, and any suppression or enhancement should be documented. For stable isotope methods, it is particularly important to validate that there is no cross-talk or interference between labeled and unlabeled forms, and that natural abundance corrections are properly applied. The carry-over between samples should be less than 20% of the LLOQ and 5% for higher concentration samples. Stability experiments should assess short-term (bench-top), long-term (storage at -80°C), and post-preparative (autosampler) stability under the actual study conditions [2] [5].

Quality Control Procedures

Robust quality control procedures are essential for generating reliable data in 13C tracing experiments. Two innovative approaches have emerged for quality control in LC-MS-based isotopologue analyses: selenium-containing metabolites and in vivo synthesized 13C-labeled reference materials. Selenomethionine provides an ideal quality control standard due to the unique isotopic pattern of selenium, which offers reference patterns similar to those found in 13C tracer studies. A 10 μM solution of selenomethionine in water (for RP chromatography) or 50% acetonitrile (for HILIC) can be used to regularly monitor instrument performance and spectral accuracy [2].

For more comprehensive quality control, in vivo synthesized 13C-labeled extracts from microorganisms such as Pichia pastoris or Saccharomyces cerevisiae provide complex mixtures of uniformly labeled metabolites that serve as excellent internal quality control materials. These extracts contain a wide range of lipids and metabolites with predictable isotopologue distributions, allowing for validation of carbon isotopologue distribution (CID) measurements across multiple compounds simultaneously. The preparation involves fermenting the microorganisms on a defined mixture of natural abundance and 13C-labeled carbon sources (typically a 50:50 mixture of 12C and 13C methanol), followed by extraction using standard methods such as Bligh and Dyer extraction for lipids. The resulting extract is then analyzed alongside study samples to monitor analytical performance over time [2] [5].

Table 2: Quality Control Standards for 13C-Labeled Metabolite Analysis

QC Material Preparation Application Acceptance Criteria
Selenomethionine 10 μM in water or 50% ACN Instrument performance monitoring Retention time stability (CV < 2%), peak area (CV < 15%)
13C-labeled P. pastoris extract Fermentation on 13C-methanol, Bligh & Dyer extraction CID accuracy validation Trueness bias < 1% for majority of compounds
Pooled QC sample Pool of study samples Batch-to-batch normalization CV < 30% for 80% of detected features
Procedural blanks Solvent without biological matrix Contamination assessment No peaks > LLOQ in analyte channels

Quantification Approaches

Internal Standardization Methods

Accurate quantification of 13C-labeled decanoic acid requires appropriate internal standards to correct for variations in sample preparation, matrix effects, and instrument response. The optimal approach involves using stable isotope-labeled internal standards (IS) that are chemically identical to the analyte but distinguished by mass. For decanoic acid quantification, 13C10-decannoic acid (uniformly labeled) represents the ideal internal standard as it co-elutes with the analyte, experiences identical matrix effects, and undergoes the same extraction efficiency, yet can be distinguished by mass spectrometry. When such standards are not commercially available, biologically generated 13C-labeled lipid mixtures can serve as comprehensive internal standard pools [5].

The process for generating biologically generated internal standards involves cultivating microorganisms such as Pichia pastoris on uniformly 13C-labeled carbon sources. These organisms incorporate the 13C labels into their entire lipidome, creating complex mixtures of 13C-labeled lipids that can be extracted and added to samples prior to processing. Research has demonstrated that Pichia pastoris and Saccharomyces cerevisiae extracts contain the highest percentage of uniformly labeled lipids (83% for both), compared to 69% in E. coli and 67% in Arthrospira platensis, making them superior sources for internal standards. The extraction follows the Bligh and Dyer method with chloroform/methanol/water (2:2:1.8 v/v/v), followed by centrifugation at 4350×g for 15 minutes at 4°C. The resulting organic phase containing the lipids is dried under nitrogen and reconstituted in an appropriate solvent for spiking into samples. This approach has been shown to significantly reduce technical variations and improve data quality in lipidomics studies [5].

Label-Free and Chemical Isotope Labeling Approaches

For studies where internal standardization is not feasible, label-free quantification approaches can be applied, though with potentially higher variability. Label-free methods rely on direct comparison of peak areas between samples, requiring meticulous control of analytical conditions and normalization to account for instrument drift. Data normalization typically involves total ion count (TIC) or total useful signal normalization, which assumes that the total amount of material injected is constant across samples. While label-free approaches offer the advantage of simplicity and lower cost, they are generally less precise than methods employing internal standards, particularly for large sample sets or long analytical batches [6].

An alternative strategy is chemical isotope labeling (CIL), which involves derivatizing samples with light or heavy isotopic tags before LC-MS analysis. For compounds containing functional groups such as amines or phenolic hydroxyls, dansyl chloride labeling with 12C2- and 13C2-dansyl chloride has been successfully employed. The labeled samples are mixed in a 1:1 ratio, and the peak intensity ratio of the light-to-heavy labeled pairs provides quantitative information. Although this approach has been primarily applied to amine- and phenol-containing metabolites, similar principles could be adapted for fatty acid analysis through appropriate derivatization strategies. The major advantage of CIL is that it can be applied to a wide range of metabolites without the need for biological incorporation of isotopes, while still providing the benefits of isotope dilution mass spectrometry [7].

Experimental Protocols

Sample Preparation and Extraction Protocol

Materials and Reagents:

  • Chloroform, methanol, water (HPLC grade)
  • Internal standard solution (13C10-decanoic acid or biologically generated 13C-lipid mix)
  • 0.9% saline solution (ice-cold)
  • Glass homogenizer or tissue lyser
  • Nitrogen evaporation system
  • Centrifuge capable of 4350×g
  • LC-MS vials

Procedure:

  • Sample Homogenization: Weigh approximately 20 mg of tissue or pellet and transfer to homogenization vessel. Add 1 mL of ice-cold 0.9% saline solution and homogenize using appropriate method (glass homogenizer for tissues, vortex for cells).

  • Internal Standard Addition: Add appropriate volume of internal standard solution to each sample. For 13C10-decanoic acid, use concentration that gives approximately 1 μg/mL final concentration. For biologically generated 13C-lipid mix, add volume equivalent to 10% of sample volume.

  • Lipid Extraction: Transfer 100 μL of homogenate to clean glass tube. Add 400 μL of methanol and vortex for 30 seconds. Add 800 μL of chloroform and vortex for 60 seconds. Finally, add 300 μL of water and vortex for 30 seconds.

  • Phase Separation: Centrifuge at 4350×g for 15 minutes at 4°C to separate phases. The lower organic phase contains the lipids.

  • Collection and Evaporation: Carefully collect the lower organic phase using a glass pipette and transfer to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 μL of methanol:chloroform (1:1, v/v) for LC-MS analysis. Vortex for 30 seconds and transfer to LC-MS vials.

  • Storage: Store extracts at -80°C if not analyzing immediately. Avoid multiple freeze-thaw cycles [5] [8].

Chemical Derivatization Protocol for Enhanced Sensitivity

Materials and Reagents:

  • 200 mM 3-nitrophenylhydrazine (3-NPH) in methanol
  • 150 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in methanol
  • 2% pyridine in methanol
  • Water bath or heating block
  • Nitrogen evaporation system

Procedure:

  • Sample Preparation: Transfer 50 μL of extracted lipid sample or standard to a clean glass vial and evaporate to dryness under nitrogen.

  • Derivatization Reagent Preparation: Prepare fresh derivatization reagent by mixing 100 μL of 200 mM 3-NPH, 100 μL of 150 mM EDC, and 50 μL of 2% pyridine in methanol.

  • Derivatization Reaction: Add 100 μL of derivatization reagent to the dried sample. Vortex thoroughly to ensure complete dissolution.

  • Incubation: Heat the mixture at 40°C for 30 minutes in a water bath or heating block.

  • Reaction Termination: Cool the reaction mixture to room temperature and add 400 μL of 50% aqueous methanol to terminate the reaction.

  • Analysis: The derivatized sample is now ready for LC-MS analysis. Inject 5-10 μL for analysis.

  • LC-MS Conditions for Derivatives: Use reversed-phase chromatography with C18 column and water/acetonitrile gradient with 0.1% formic acid. Monitor positive ions corresponding to [M+H]+ of the decanoic acid derivative (typically m/z 354.2 for unlabeled decanoic acid-3-NPH derivative) [7].

Workflow and Pathway Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow for LC-MS analysis of 13C-labeled decanoic acid, from sample preparation to data interpretation:

experimental_workflow cluster_0 Sample Preparation Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase sample_prep Sample Preparation Homogenization + Internal Standard Addition extraction Lipid Extraction (Bligh & Dyer Method) sample_prep->extraction derivatization Optional Derivatization (3-NPH for Enhanced Sensitivity) extraction->derivatization lc_separation LC Separation Reversed-Phase or HILIC derivatization->lc_separation ms_detection MS Detection High-Resolution or MRM lc_separation->ms_detection data_processing Data Processing Isotopologue Extraction & Correction ms_detection->data_processing flux_analysis Metabolic Flux Analysis Kinetic Modeling data_processing->flux_analysis

Diagram 1: Complete experimental workflow for LC-MS analysis of 13C-labeled decanoic acid, showing the three main phases of the protocol.

Metabolic Pathways of Decanoic Acid

Understanding the metabolic fate of 13C-labeled decanoic acid is essential for designing appropriate tracing experiments and interpreting the resulting data. The following diagram illustrates the major metabolic pathways involving decanoic acid:

metabolic_pathways cluster_0 Energy Production Pathways cluster_1 Biosynthetic Pathways decanoic_acid 13C-Decanoic Acid (External Source) activation Activation to Decanoyl-CoA decanoic_acid->activation beta_ox Mitochondrial β-Oxidation activation->beta_ox phospholipids Membrane Phospholipid Synthesis activation->phospholipids Acyl Chain Incorporation complex_lipids Complex Lipid Synthesis activation->complex_lipids Acyl Chain Incorporation acetyl_coa Acetyl-CoA Pool beta_ox->acetyl_coa Multiple Cycles tca TCA Cycle Intermediates acetyl_coa->tca ketone_bodies Ketone Body Synthesis acetyl_coa->ketone_bodies

Diagram 2: Major metabolic pathways of decanoic acid, showing both energy production and biosynthetic routes that can be traced using 13C labeling.

Conclusion

The LC-MS analysis of 13C-labeled decanoic acid represents a powerful approach for investigating lipid metabolism in biological systems. The methodologies outlined in these application notes provide researchers with robust tools for sample preparation, chromatographic separation, mass spectrometric detection, and data interpretation. Key considerations for successful implementation include the selection of appropriate internal standards, optimization of chromatographic conditions to resolve decanoic acid from isobaric interferences, and careful validation of the analytical method for the specific research context. The use of biologically generated 13C-labeled internal standard mixtures and quality control materials such as selenomethionine significantly enhances the reliability and reproducibility of the data.

As research in metabolic diseases, cancer metabolism, and lipid biochemistry continues to advance, the ability to accurately track the fate of individual fatty acids through metabolic pathways becomes increasingly important. The protocols described here for 13C-labeled decanoic acid analysis can be adapted to various biological systems, from cell cultures to animal models, and can be integrated with broader metabolomic and lipidomic profiling approaches. By following these detailed application notes and protocols, researchers can generate high-quality data that provides insights into the complex metabolic networks that regulate cellular physiology and contribute to disease pathogenesis.

References

Comprehensive Application Notes and Protocols for Using Decanoic Acid-1-13C as an Internal Standard in Analytical Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Decanoic Acid-1-13C and Internal Standard Principles

Decanoic acid-1-13C (also known as capric acid-1-13C) is a stable isotope-labeled analog of decanoic acid where the carbon at the carboxyl position is replaced with 13C. This molecular modification maintains nearly identical chemical properties to the native compound while providing distinct mass spectrometry detection characteristics. The use of such isotope-labeled internal standards represents the gold standard in quantitative analytical chemistry, particularly in chromatographic applications where measurement precision and accuracy are critical for valid results. The fundamental principle relies on the internal standard experiencing nearly identical sample preparation losses, matrix effects, and instrument variability as the target analytes, thereby enabling precise correction for these analytical variations.

The selection of decanoic acid-1-13C as an internal standard is particularly advantageous when analyzing medium-chain fatty acids or structurally similar compounds in complex matrices. As a saturated 10-carbon fatty acid, decanoic acid occurs naturally in various biological systems, including coconut oil, palm kernel oil, and mammalian milk [1]. The 13C-labeled version provides excellent chromatographic behavior with minimal deuterium isotope effects sometimes observed with deuterated standards, while offering a sufficient mass shift (+1 Da) for selective detection in mass spectrometry. Its chemical stability and compatibility with various derivatization procedures further enhance its utility across multiple analytical platforms, including GC-MS, LC-MS, and HPLC applications [2] [3].

Fundamental Principles of Internal Standard Methodology

Theoretical Basis of Internal Standardization

The internal standard method represents a cornerstone of modern quantitative analysis, designed to account for both random and systematic errors that occur throughout the analytical process. This technique involves adding a known, constant amount of a reference compound (the internal standard) to all samples, blanks, and calibration standards before any processing steps. The fundamental principle relies on the concept that the internal standard will experience nearly identical sample preparation losses, matrix effects, and instrument variability as the target analytes, thereby enabling correction for these analytical variations. By measuring the peak area ratio of analyte to internal standard rather than the absolute response of the analyte alone, the method significantly improves precision and accuracy, particularly for complex sample matrices or multi-step preparation procedures [4] [5].

The selection criteria for an appropriate internal standard include several critical factors. The ideal internal standard should be structurally analogous to the target analyte(s) to ensure similar chemical behavior throughout extraction, derivatization, and chromatographic separation, yet sufficiently different to be chromatographically resolvable and distinguishable during detection. It must be absent from the native sample matrix to avoid interference with quantification. For mass spectrometric detection, the internal standard should have a similar ionization response and fragmentation pattern to the analyte. When using decanoic acid-1-13C, the 13C-labeling provides a +1 mass unit shift that enables distinct detection while maintaining nearly identical chemical properties to unlabeled decanoic acid, making it particularly suitable for quantifying medium-chain fatty acids and structurally related compounds [4] [5].

Quantitative Calculation Methodology

The quantification process using internal standards follows a specific computational sequence that significantly reduces the impact of analytical variability. The core calculation involves determining the peak area ratio (PAR) for each sample:

Peak Area Ratio (PAR) = Peak Area of Analyte / Peak Area of Internal Standard

This ratio is then used to construct a calibration curve by analyzing standards with known concentrations of both analyte and internal standard. The resulting curve plots the peak area ratio against the analyte concentration, typically yielding a linear relationship. For unknown samples, the measured peak area ratio is applied to this calibration curve to determine the analyte concentration. This approach effectively normalizes results for variations in injection volume, detector sensitivity fluctuations, and sample processing inconsistencies [4].

Table 1: Comparison of Analytical Precision With and Without Internal Standard

Injection Number Peak Area Without IS (µV·min) Peak Area With IS (µV·min) IS Peak Area (µV·min) Peak Area Ratio
1 2811.5 2694.8 3795.8 0.7099
2 2801.9 2668.1 3760.1 0.7096
3 2816.7 2659.6 3750.3 0.7092
4 2777.3 2630.8 3702.9 0.7105
5 2800.3 2603.4 3658.8 0.7115
RSD (%) 0.48 - - 0.11

As demonstrated in Table 1, using an internal standard improves methodological precision significantly, reducing the relative standard deviation (RSD) from 0.48% to 0.11%—an improvement factor of 4.4×. This enhancement is particularly crucial for analyses requiring high precision or dealing with complex sample matrices that introduce substantial variability [4].

Experimental Protocols for GC-MS Analysis

Sample Preparation and Derivatization

The initial sample preparation phase is critical for successful analysis of fatty acids using decanoic acid-1-13C as an internal standard. Begin by accurately weighing approximately 50 mg of sample material (tissue, biological fluid, or other matrix) into a glass vial. Add a precise volume of decanoic acid-1-13C internal standard solution (typically 100 µL of a 100 µg/mL solution in methanol) to achieve a final concentration similar to the expected analyte concentration. The internal standard should be added as early as possible in the sample preparation process to account for variability in all subsequent steps. After vortex mixing for 30 seconds, add 2 mL of a 2:1 chloroform:methanol extraction solvent mixture and sonicate for 15 minutes at room temperature. Centrifuge at 3000 × g for 10 minutes and transfer the supernatant to a clean derivatization vial. Evaporate the extract to dryness under a gentle nitrogen stream at 40°C [2] [3].

For effective gas chromatographic analysis of fatty acids, derivatization is necessary to improve volatility and thermal stability. To the dried residue, add 100 µL of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) and 50 µL of pyridine. Securely cap the vial and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives. After cooling to room temperature, the derivatized samples are ready for GC-MS analysis. Alternatively, for mass spectrometry detection, methylation using BF3-methanol can be employed to create fatty acid methyl esters (FAMEs). The decanoic acid-1-13C internal standard undergoes identical derivatization, producing the TMS derivative with molecular formula C13H28O2Si and molecular weight 244.4457 g/mol [3].

GC-MS Instrumentation and Parameters

Table 2: Optimal GC-MS Parameters for Decanoic Acid-1-13C Analysis

Parameter Specification
GC System Agilent 8890 or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent
Injection Temperature 250°C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium, constant flow 1.0 mL/min
Oven Program 80°C (hold 1 min), ramp 15°C/min to 200°C, ramp 5°C/min to 280°C (hold 5 min)
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Solvent Delay 6 minutes
Ionization Mode Electron Impact (EI), 70 eV

For detection, configure the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode to maximize sensitivity. For the decanoic acid-1-13C TMS derivative, monitor the primary quantifier ion at m/z 217.2 and qualifier ions at m/z 201.2 and 117.1. For native decanoic acid (unlabeled), monitor m/z 216.2 as the primary quantifier ion with the same qualifier ions. The 1 Da mass difference between the labeled and unlabeled compounds provides clear distinction while maintaining nearly identical retention times and extraction characteristics. The expected retention time for decanoic acid TMS derivatives under these conditions is approximately 15-17 minutes [2] [3].

HPLC and LC-MS Methodologies

Sample Preparation for Liquid Chromatography

For HPLC and LC-MS applications using decanoic acid-1-13C as an internal standard, begin with a similar sample preparation approach as for GC-MS but without the derivatization step. Accurately weigh approximately 50 mg of sample into a glass vial and add a precise volume of decanoic acid-1-13C internal standard solution (100 µL of 100 µg/mL in methanol). After vortex mixing, add 2 mL of acetonitrile:water (80:20, v/v) and sonicate for 15 minutes. Centrifuge at 3000 × g for 10 minutes and transfer the supernatant to a clean vial. For complex matrices, a solid-phase extraction (SPE) clean-up step may be incorporated using C18 cartridges conditioned with methanol and water. Elute the fatty acids with 2 mL of methanol, evaporate under nitrogen at 40°C, and reconstitute in 200 µL of mobile phase for LC analysis [2].

HPLC and LC-MS Instrument Parameters

Table 3: HPLC and LC-MS Parameters for Decanoic Acid-1-13C Analysis

Parameter HPLC-UV Specification LC-MS Specification
Column C18 (250 × 4.6 mm, 5 µm) C18 (100 × 2.1 mm, 1.8 µm)
Mobile Phase Acetonitrile:10 mM ammonium acetate (80:20) Acetonitrile:0.1% formic acid (80:20)
Flow Rate 1.0 mL/min 0.3 mL/min
Injection Volume 10 µL 5 µL
Column Temperature 30°C 40°C
Detection UV 210 nm ESI Negative Mode
MS Scan Range - m/z 100-500
Fragmentor Voltage - 135 V
Capillary Voltage - 3500 V

For LC-MS applications, electrospray ionization in negative mode is typically most effective for fatty acid detection. The decanoic acid-1-13C will exhibit a molecular ion [M-H]- at m/z 173.2, while the unlabeled decanoic acid will appear at m/z 172.2. This 1 Da difference allows clear distinction while maintaining nearly identical retention times and ionization characteristics. For enhanced sensitivity in trace analysis, multiple reaction monitoring (MRM) can be employed with transitions of m/z 173.2→129.1 for decanoic acid-1-13C and m/z 172.2→128.1 for native decanoic acid. The retention time under these conditions typically ranges between 8-10 minutes, depending on the specific column and mobile phase composition [2].

Data Analysis and Validation Procedures

Calibration Curve Preparation and Calculation

Establishing a reliable calibration curve is fundamental to accurate quantification using decanoic acid-1-13C as an internal standard. Prepare a series of calibration standards containing varying concentrations of the target analyte (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 25.0 µg/mL) with a constant concentration of decanoic acid-1-13C internal standard (typically 5.0 µg/mL). Process these standards following the same sample preparation protocol applied to unknown samples. Analyze each calibration level in triplicate and plot the peak area ratio (analyte peak area divided by internal standard peak area) against the nominal analyte concentration. The resulting calibration curve typically exhibits linear behavior described by the equation y = mx + b, where y represents the peak area ratio, x represents the analyte concentration, m is the slope, and b is the y-intercept. The coefficient of determination (R²) should exceed 0.995 for acceptable linearity [4] [5].

For unknown samples, the concentration is calculated using the following formula:

Sample Concentration (µg/mL) = (Peak Area Ratio - b) / m

Where the peak area ratio is derived from the sample analysis, and m and b are obtained from the calibration curve. This calculation should be performed automatically by the data system software (e.g., MassHunter, Chromeleon, or similar platforms). The use of decanoic acid-1-13C as internal standard corrects for variations in sample preparation recovery, injection volume inconsistencies, and instrument sensitivity drift throughout the analytical sequence.

Method Validation Parameters

Comprehensive method validation is essential to establish the reliability and robustness of analytical methods using decanoic acid-1-13C as an internal standard. Key validation parameters include:

  • Accuracy and Precision: Assessed by analyzing quality control samples at low, medium, and high concentration levels (n=6 each) within a single run (intra-day) and over three different days (inter-day). Accuracy should be within 85-115% of the nominal value, with precision (RSD) not exceeding 15%.

  • Recovery: Evaluated by comparing the analytical response of extracted samples with post-extraction spiked samples at equivalent concentrations. Recovery should be consistent and reproducible, typically >80% for most applications.

  • Linearity and Range: Demonstrated through calibration curves with at least six concentration levels. The correlation coefficient (R²) should be ≥0.995 across the specified range.

  • Selectivity and Specificity: Confirmed by analyzing blank matrices from at least six different sources to demonstrate absence of interference at the retention times of both the analyte and internal standard.

  • Stability: Assessed under various conditions including benchtop stability (room temperature, 24h), processed sample stability (autosampler temperature, 24h), and freeze-thaw stability (three cycles).

The implementation of decanoic acid-1-13C as internal standard significantly enhances method validation outcomes, particularly for precision and accuracy parameters, as evidenced by the 4.4-fold improvement in RSD demonstrated in Table 1 [4].

Applications in Biological and Pharmaceutical Analysis

Targeted Metabolomics and Lipidomics

Decanoic acid-1-13C serves as an excellent internal standard in targeted metabolomics studies focusing on fatty acid metabolism and lipidomics. Its application is particularly valuable in investigating medium-chain fatty acid perturbations in various disease states, including metabolic disorders, neurological conditions, and cancer. In these applications, the internal standard is added to biological samples (serum, plasma, tissue homogenates) prior to lipid extraction using methods such as Folch or Bligh-Dyer extraction. The structural similarity of decanoic acid-1-13C to other medium-chain fatty acids (C6-C12) ensures comparable extraction efficiency and matrix effects, while the 13C-labeling enables unambiguous distinction from endogenous fatty acids during mass spectrometric detection. This approach has been successfully applied in studies examining fatty acid β-oxidation fluxes, peroxisomal disorders, and the metabolic effects of medium-chain triglyceride (MCT) supplementation [1] [6].

Recent research has revealed intriguing insights into decanoic acid's biological effects beyond its role as a metabolic fuel. Studies indicate that decanoic acid acts as a non-competitive AMPA receptor antagonist at therapeutically relevant concentrations, explaining its antiseizure effects observed in ketogenic diets. Furthermore, decanoic acid may promote mitochondrial proliferation through PPARγ receptor agonism, enhancing electron transport chain activity [6]. These findings highlight the importance of accurate decanoic acid quantification in neurological research and drug development, where decanoic acid-1-13C serves as an essential analytical tool for precise measurement.

Pharmaceutical Formulation Analysis

In pharmaceutical applications, decanoic acid-1-13C is employed as an internal standard for quantifying drugs formulated as decanoate esters, which are commonly used to create long-acting depot injections. Notable examples include antipsychotics (haloperidol decanoate, fluphenazine decanoate) and hormones (nandrolone decanoate, testosterone decanoate). The decanoate moiety increases drug lipophilicity, enhancing affinity for adipose tissue and resulting in sustained release from the injection site. For quality control and bioanalytical applications, decanoic acid-1-13C provides optimal internal standardization when monitoring degradation products or quantifying active pharmaceutical ingredients. The internal standard compensates for variability in sample preparation, hydrolysis efficiency, and chromatographic analysis, ensuring reliable quantification of these critical pharmaceutical compounds [1].

Table 4: Select Pharmaceutical Compounds Analyzed Using Decanoic Acid-1-13C

Pharmaceutical Compound Therapeutic Category Analysis Type
Haloperidol Decanoate Antipsychotic Stability testing, potency assay
Fluphenazine Decanoate Antipsychotic Bioanalytical quantification
Nandrolone Decanoate Anabolic steroid Impurity profiling, pharmacokinetics
Testosterone Decanoate Hormone replacement Dissolution testing

The analytical workflow for pharmaceutical analysis typically involves sample hydrolysis to release decanoic acid from the parent drug, followed by extraction and derivatization if using GC-based methods. Decanoic acid-1-13C added prior to hydrolysis corrects for efficiency variations in this critical step, significantly improving method robustness and accuracy for quality control applications in pharmaceutical manufacturing and bioanalytical studies [1].

Workflow and Signaling Pathway Diagrams

Experimental Workflow for Decanoic Acid-1-13C Analysis

The following diagram illustrates the comprehensive analytical workflow for utilizing decanoic acid-1-13C as an internal standard, from sample preparation through data analysis:

G Start Start SamplePrep Sample Preparation • Weigh sample • Add decanoic acid-1-13C IS • Vortex mix 30s Start->SamplePrep Extraction Lipid Extraction • Add CHCl3:MeOH (2:1) • Sonicate 15 min • Centrifuge 10 min SamplePrep->Extraction Derivatization Derivatization (GC-MS only) • Add BSTFA+1% TMCS • Heat 70°C, 60 min Extraction->Derivatization GC-MS only InstrumentalAnalysis Instrumental Analysis • GC-MS or LC-MS • SIM/MRM detection Extraction->InstrumentalAnalysis LC-MS only Derivatization->InstrumentalAnalysis GC-MS DataProcessing Data Processing • Calculate peak area ratios • Apply calibration curve InstrumentalAnalysis->DataProcessing Results Quantification Results DataProcessing->Results Calibration Calibration Curve • Prepare standards • Analyze with IS Calibration->DataProcessing Apply curve parameters

Diagram 1: Analytical Workflow Using Decanoic Acid-1-13C Internal Standard

Metabolic Pathways of Decanoic Acid in Biological Systems

The following diagram illustrates the metabolic fate of decanoic acid in biological systems, highlighting pathways relevant to its analytical detection:

G DecanoicAcid Decanoic Acid (C10:0) BloodBrainBarrier Crosses Blood-Brain Barrier DecanoicAcid->BloodBrainBarrier KetoneBodies Hepatic Ketone Body Production DecanoicAcid->KetoneBodies Hepatic Metabolism AMPAReceptor AMPA Receptor Antagonism DecanoicAcid->AMPAReceptor Direct Interaction PPARgamma PPARγ Receptor Activation DecanoicAcid->PPARgamma Receptor Agonism Astrocytes Astrocyte Uptake BloodBrainBarrier->Astrocytes BetaOxidation Mitochondrial β-Oxidation Astrocytes->BetaOxidation CPT-1 Independent AcetylCoA Acetyl-CoA Production BetaOxidation->AcetylCoA TCACycle TCA Cycle Metabolism AcetylCoA->TCACycle Glutamine Glutamine Synthesis TCACycle->Glutamine GABA GABA Production (in neurons) Glutamine->GABA

Diagram 2: Metabolic Pathways and Mechanisms of Decanoic Acid

Troubleshooting and Technical Considerations

Common Analytical Challenges and Solutions
  • Poor Chromatographic Resolution: If decanoic acid-1-13C co-elutes with matrix components or target analytes, optimize the chromatographic conditions by adjusting the temperature ramp (GC) or mobile phase composition (LC). For GC analysis, consider using a mid-polarity column (e.g., 50% phenyl methyl polysiloxane) for improved fatty acid separation.

  • Insufficient Detection Sensitivity: For trace-level analysis, employ selected ion monitoring (SIM) in GC-MS or multiple reaction monitoring (MRM) in LC-MS/MS rather than full-scan acquisition. Derivatization using pentafluorobenzyl bromide can enhance electron capture negative chemical ionization (ECNCI) sensitivity in GC-MS.

  • Matrix Effects in LC-MS: Ion suppression or enhancement can compromise quantification accuracy. Mitigate these effects by implementing efficient sample clean-up (e.g., SPE), dilution of extracts, or using matrix-matched calibration standards. The isotope-labeled internal standard should correct for residual matrix effects.

  • Inconsistent Internal Standard Response: Significant variation in decanoic acid-1-13C response (>15% RSD) indicates potential stability issues, improper storage, or degradation. Prepare fresh stock solutions monthly and store at -20°C in amber vials. Avoid repeated freeze-thaw cycles of working solutions.

  • Interference from Native Decanoic Acid: Ensure the biological matrix does not contain significant endogenous decanoic acid that could compromise the internal standard's effectiveness. If endogenous levels are high, consider using a different carbon position for 13C-labeling (e.g., uniformly labeled U-13C decanoic acid) or selecting an alternative internal standard such as heptadecanoic acid-1-13C.

Conclusion

Decanoic acid-1-13C serves as a robust internal standard for quantitative analysis of fatty acids and related compounds across diverse applications in biomedical research, pharmaceutical development, and clinical chemistry. Its structural similarity to target analytes, combined with distinct mass spectrometric detectability, provides an optimal balance of analogous chemical behavior and analytical distinguishability. The implementation of detailed protocols for GC-MS, LC-MS, and HPLC analysis ensures reliable quantification while accounting for procedural variability. When properly validated and applied, methods incorporating decanoic acid-1-13C as an internal standard deliver significantly enhanced precision, accuracy, and reproducibility compared to external standardization approaches, making it an invaluable tool for researchers requiring exact quantification of lipid species in complex matrices.

References

Introduction to 13C-Labeled Fatty Acid Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The use of 13C-labeled fatty acids as stable isotopic tracers is a powerful approach for unraveling metabolic pathways, quantifying metabolic fluxes, and understanding trophic interactions in everything from mammalian systems to microbial cultures and ecological food webs. By tracking the incorporation of the heavy 13C carbon atom into fatty acids or their metabolic products, researchers can determine the activity of specific pathways, identify nutrient sources, and measure the rates of biochemical reactions [1] [2]. These techniques are particularly valuable in biomedical research for studying diseases like cancer and metabolic syndromes, and in drug development for elucidating mechanisms of action [2] [3].

Overview of Analytical Platforms

Choosing the right analytical instrument is crucial and depends on the research question, required sensitivity, and the type of information needed.

Platform Key Strengths Throughput Primary Data Output Key Applications
GC-C-IRMS High-precision measurement of bulk 13C enrichment; Gold standard for flux studies [4] [5]. Low δ13C value (‰) Compound-specific isotope analysis (CSIA); Metabolic fate tracing [4].
GC-MS Identifies position-specific labeling & patterns (isotopologues); Provides structural information [6] [1]. Medium Mass Isotopomer Distribution (MID) Isotopologue profiling; Pathway discovery (e.g., ED, PPP) [6] [1].
LC-MS High-throughput; No derivatization needed; Simultaneous concentration & enrichment measurement [5]. High MID & concentration Rapid plasma FFA flux analysis; Steady-state tracer analysis [5] [2].
NMR Spectroscopy Unambiguous determination of 13C position within a molecule (isotopomers) [2]. Very Low Position-specific 13C enrichment Probing hepatic glucose & glycogen metabolism; Detailed pathway mapping [3].

Protocol 1: GC-Based Isotopologue Profiling for Trophic Transfer

This protocol, adapted from a detailed video article, is designed to track the transfer and modification of dietary fatty acids in invertebrate consumers, which is vital for understanding food web ecology [1].

Workflow

G start Start Experiment sp_prep Sample Preparation: - Feed 13C-labeled diet to consumers - Harvest organisms at time points - Preserve in methanol at -20°C start->sp_prep lip_ext Lipid Extraction sp_prep->lip_ext frac_sep Fractional Separation: - Silicic acid column chromatography - Elute neutral (NLFA) & phospholipid (PLFA) fractions lip_ext->frac_sep der Derivatization: - Convert lipids to Fatty Acid Methyl Esters (FAMEs) frac_sep->der gc_fid GC-FID Analysis: - Determine fatty acid pattern & quantity der->gc_fid gc_ms GC-MS Analysis: - Run with polar capillary column (e.g., DB-23) - Use SIM mode to monitor molecular ions der->gc_ms data_int Data Interpretation: - Correct for natural abundance - Calculate 13C enrichment - Identify elongation/desaturation gc_fid->data_int gc_ms->data_int

Procedure Details
  • Sample Preparation and Labeling: House consumers (e.g., Collembola) in microcosms. Provide a diet containing a 13C-labeled fatty acid marker (e.g., [13C16]palmitic acid) for a defined period, from hours to days. Harvest organisms at various time points [1].
  • Lipid Extraction: Transfer harvested animals to glass test tubes. Add a single-phase extraction solvent (e.g., methanol:chloroform) and extract lipids by shaking overnight at room temperature [1].
  • Fractional Separation: Pass the lipid extract through a preconditioned silicic acid column. Elute different lipid fractions sequentially: use chloroform for neutral lipid fatty acids (NLFAs), acetone for glycolipids, and methanol for phospholipid fatty acids (PLFAs) [1].
  • Derivatization to FAMEs: Evaporate the NLFA and PLFA fractions to dryness under a stream of nitrogen gas. Convert the fatty acids to fatty acid methyl esters (FAMEs) using methanolic HCl or BF3 in methanol [4] [1].
  • GC-FID Analysis: Inject derivatized samples into a GC-FID system to separate and quantify the different fatty acids. This provides the fatty acid profile and absolute amounts (nmol) [4] [1].
  • GC-MS Analysis for Isotopologue Profiling:
    • Chromatography: Use a polar capillary column (e.g., DB-23) with a optimized temperature program to resolve fatty acids [1].
    • Mass Spectrometry: Operate the MS in Selected Ion Monitoring (SIM) mode. For each target fatty acid, monitor its molecular ion (M+) and all its heavier isotopologues (M+1, M+2, ..., M+16). The appearance of M+16 in a product fatty acid indicates the direct incorporation of the intact labeled palmitic acid. Ions heavier than M+16 (e.g., M+18) demonstrate chain elongation using 2-carbon units derived from the precursor [1].
  • Data Analysis: Subtract the natural abundance 13C signal measured in control organisms from the labeled samples. The enrichment is used to quantify trophic carbon transfer and metabolic processing like elongation and desaturation [1] [2].

Protocol 2: Rapid HPLC-MS Analysis of Plasma Free Fatty Acid Concentration and Enrichment

This protocol describes a high-throughput method for simultaneous measurement of concentration and isotopic enrichment of 13C-labeled FFAs in plasma, crucial for clinical metabolic studies [5].

Workflow

G start Start plasma Collect Plasma Sample start->plasma is_add Add Internal Standard (Heptadecanoate) plasma->is_add extr Rapid Extraction: - Use Dole extraction procedure is_add->extr dry Dry Extract extr->dry reconst Reconstitute in Buffer A dry->reconst lc_ms HPLC-MS Analysis: - Tandem HPLC system - C18 column, negative ESI mode - Monitor m/z 255 (palmitate), 271 ([13C16]palmitate) reconst->lc_ms quant Data Analysis: - Quantify against conc. curve - Determine enrichment - Calculate FFA flux lc_ms->quant

Procedure Details
  • Sample and Standard Preparation: Collect plasma samples (e.g., 250 µL) into EDTA-containing tubes and store at -80°C. Construct a six-point concentration standard curve and an eight-point enrichment standard curve for [13C16]palmitic acid [5].
  • Internal Standard and Extraction: Spike 50 µL of an internal standard solution (e.g., heptadecanoate) into each standard and plasma sample. Perform a quick liquid-liquid extraction using a freshly prepared Dole extraction mixture [5].
  • Sample Reconstitution: Dry the organic (upper) phase containing the FFAs under a stream of nitrogen gas. Reconstitute the dried extract in 400 µL of HPLC buffer A (80% acetonitrile, 0.5 mM ammonium acetate) [5].
  • HPLC-MS Analysis:
    • Chromatography: Inject the sample onto a tandem HPLC system equipped with a C18 column (e.g., Ascentis C18, 2.7 µm). Use a gradient of acetonitrile with ammonium acetate. This setup reduces the analysis time to just 5 minutes per sample [5].
    • Mass Spectrometry: Use electrospray ionization in negative mode and monitor specific ions via selected ion monitoring (SIM). Key ions include m/z 255 for unlabeled palmitate, m/z 271 for [13C16]palmitate, and m/z 269 for the internal standard heptadecanoate [5].
  • Data Processing: The concentration of palmitate is calculated from the standard curve, accounting for the internal standard. The enrichment is determined from the ratio of the labeled to unlabeled ion intensities. FFA flux can then be calculated using standard isotope dilution equations [5].

Critical Factors for Experimental Success

  • Metabolic vs. Isotopic Steady State: For straightforward interpretation of labeling data, ensure the biological system is at a metabolic steady state (constant metabolite levels and fluxes). Furthermore, the labeling must reach an isotopic steady state, where the 13C enrichment in the metabolites of interest is stable over time. The time to reach isotopic steady state varies greatly depending on the metabolite pool size and its distance from the labeled nutrient [2].
  • Natural Abundance Correction: The measured mass isotopomer distributions (MIDs) must be corrected for the presence of naturally occurring isotopes (e.g., 13C, 2H, 17O, 18O, 29Si, 30Si). This is especially critical when metabolites are derivatized for GC-MS analysis, as the derivatization agents add a significant number of atoms that contribute to the natural isotope background [6] [2].
  • Proper Controls: Always run control experiments with organisms or cells that were not fed the labeled diet. This provides the essential background 13C signal that must be subtracted from the labeled samples to obtain accurate enrichment data [1].

References

Comprehensive Application Notes and Protocols: Using Decanoic Acid-1-13C for Metabolic Pathway Tracing in Drug Development Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Decanoic Acid in Metabolic Studies

Decanoic acid (C10:0), also known as capric acid, is a medium-chain saturated fatty acid that has gained significant attention in metabolic research and drug development due to its unique biochemical properties. As a medium-chain fatty acid (MCFA), decanoic acid demonstrates distinct metabolic characteristics compared to long-chain fatty acids, including rapid absorption and direct transport to the liver via the portal circulation rather than incorporation into chylomicrons [1]. These properties make it an ideal candidate for metabolic tracing studies, particularly when labeled with carbon-13 at the first carbon position (decanoic acid-1-13C). The labeled compound enables precise tracking of metabolic fluxes through various biochemical pathways, providing insights into mitochondrial β-oxidation, ketone body production, and energy metabolism.

The therapeutic relevance of decanoic acid extends to several neurological disorders, with recent research highlighting its potential antiseizure effects and applications in refractory epilepsy treatment [1] [2]. Beyond its direct pharmacological actions, decanoic acid serves as a crucial precursor for ghrelin octanoylation, the post-translational modification necessary for this hunger hormone's activation [1]. For research scientists and drug development professionals, understanding the metabolic fate of decanoic acid through tracer studies provides valuable insights for developing therapies targeting metabolic disorders, neurological conditions, and energy homeostasis. This document presents detailed application notes and experimental protocols for utilizing decanoic acid-1-13C in metabolic pathway tracing studies.

Chemical and Physical Properties of Decanoic Acid-1-13C

Decanoic acid-1-13C maintains the same fundamental chemical properties as unlabeled decanoic acid, with the specific modification of carbon-13 incorporation at the carboxyl carbon position. This isotopic labeling enables precise tracking while minimizing potential kinetic isotope effects that could alter metabolic behavior. The molecular formula for decanoic acid-1-13C is 13C1C9H20O2, with a molecular weight of approximately 173.265 g/mol (compared to 172.265 g/mol for unlabeled decanoic acid) [3]. The compound features a carboxyl group at the C1 position where the 13C label is incorporated, which is crucial for tracking decarboxylation reactions and carbon entry into various metabolic pools.

The physical properties of decanoic acid-1-13C closely mirror those of the unlabeled compound, with a melting point of 27-32°C and a boiling point of approximately 269.6°C at standard atmospheric pressure [3]. The compound has a density of 0.9±0.1 g/cm3 and limited water solubility (0.15 g/L at 20°C), necessitating specific formulation approaches for biological applications. For laboratory handling, researchers should note the flash point of 121.8°C and take appropriate safety precautions, as the compound may cause eye and skin irritation [3]. The structural characteristics include a 10-carbon saturated chain with the 13C label specifically positioned at the carboxyl carbon, making it ideal for tracking the fate of the carboxyl group during metabolic transformations.

Table 1: Physical and Chemical Properties of Decanoic Acid-1-13C

Property Specification Experimental Considerations
Molecular Weight 173.265 g/mol Mass spectrometry confirmation required for labeled compound
Melting Point 27-32°C Store above 32°C for liquid state applications
Boiling Point 269.6±3.0°C Avoid high-temperature processing to prevent degradation
Water Solubility 0.15 g/L (20°C) Requires solubilization agents for aqueous systems
Density 0.9±0.1 g/cm3 Consider in dosage calculations
Flash Point 121.8±11.9°C Use appropriate safety measures during handling
Isotopic Purity Typically >99% 13C at C1 Verify for each batch to ensure tracing accuracy
Storage Conditions -20°C, under inert atmosphere Prevents oxidation and degradation

Metabolic Pathways of Decanoic Acid

Core Metabolic Pathways

Decanoic acid follows distinctive metabolic routes that differentiate it from long-chain fatty acids, making it particularly valuable for metabolic tracing studies. The primary metabolic pathway for decanoic acid involves mitochondrial β-oxidation, where the fatty acid chain undergoes sequential removal of two-carbon units in the form of acetyl-CoA [1]. Unlike long-chain fatty acids, decanoic acid enters mitochondria independently of the carnitine shuttle system, allowing more direct and rapid energy production [1]. This characteristic is particularly important in tissues with high energy demands, such as cardiac and skeletal muscle. The 13C label at the C1 position enables precise tracking of the carboxyl carbon fate through these oxidative processes, providing insights into metabolic flux rates and pathway preferences under different physiological and pathological conditions.

Beyond energy production, decanoic acid contributes to biosynthetic pathways through its oxidation products. The acetyl-CoA generated from β-oxidation can enter multiple metabolic pools, including the tricarboxylic acid (TCA) cycle for complete oxidation to CO2, ketone body synthesis (β-hydroxybutyrate, acetoacetate, and acetone) in hepatic mitochondria, or serve as a precursor for cholesterol and fatty acid biosynthesis [1]. The 13C label from decanoic acid-1-13C allows researchers to distinguish newly synthesized metabolites from pre-existing pools, enabling quantitative assessment of metabolic fluxes. Additionally, decanoic acid itself serves as a substrate for protein acylations, particularly the octanoylation of ghrelin, where it contributes to the modification necessary for this hormone's endocrine activity [1].

Tracer Integration in Metabolic Networks

The integration of 13C from decanoic acid-1-13C into broader metabolic networks provides a powerful approach for understanding systemic metabolism. The carboxyl carbon of decanoic acid can appear in multiple metabolic compartments, including CO2 production through complete oxidation, bicarbonate pool incorporation, and labeling patterns in gluconeogenic precursors, amino acids, and other fatty acids [1]. The diagram below illustrates the core metabolic fate of the C1 carbon from decanoic acid:

DecanoicAcidMetabolism Decanoic Acid-1-13C Metabolic Pathways DecanoicAcid Decanoic Acid-1-13C Activation Activation to Decanoyl-CoA DecanoicAcid->Activation ATP + CoA Ghrelin Ghrelin Octanoylation DecanoicAcid->Ghrelin GOAT enzyme BetaOx Mitochondrial β-Oxidation Activation->BetaOx Carnitine Independent AcetylCoA Acetyl-CoA-13C BetaOx->AcetylCoA 4 cycles TCA TCA Cycle AcetylCoA->TCA Oxidation Ketones Ketone Bodies AcetylCoA->Ketones Hepatic production Biosynthesis Biosynthetic Pathways AcetylCoA->Biosynthesis Carbon source CO2 13CO2 TCA->CO2 Complete oxidation

Diagram 1: Metabolic fate of decanoic acid-1-13C showing primary pathways and the fate of the 13C label

The metabolic handling of decanoic acid differs significantly from long-chain fatty acids due to its medium-chain length, which allows unique biological interactions. Decanoic acid has been shown to directly influence neurological function through multiple mechanisms, including AMPA receptor inhibition and potential modulation of astrocyte metabolism [2]. These properties may contribute to its observed antiseizure effects in refractory epilepsy models [1] [2]. From a drug development perspective, understanding these metabolic pathways is crucial for designing targeted therapies for metabolic disorders, neurological conditions, and energy balance regulation.

Experimental Design for Tracer Studies

Strategic Planning Considerations

Designing effective tracer studies with decanoic acid-1-13C requires careful consideration of multiple experimental parameters to ensure meaningful results. The biological system selection should align with research objectives—cell culture systems offer controlled environments for mechanism elucidation, while animal models provide physiological context, and human studies deliver clinical relevance [2]. Each system presents distinct advantages and limitations in tracer study implementation. For cellular models, researchers can utilize primary hepatocytes, astrocytes, or neuronal cultures to investigate tissue-specific metabolism, while animal models (typically rodents) enable whole-organism metabolic assessment. The choice of administration route significantly impacts decanoic acid distribution and metabolism, with oral administration most closely mimicking natural intake patterns and intravenous delivery providing complete bioavailability [1].

Dosage determination represents another critical design consideration, balancing sufficient signal detection against potential pharmacological effects. For cell culture studies, decanoic acid-1-13C concentrations typically range from 10-500 μM, while animal studies employ doses of 50-250 mg/kg body weight [4] [2]. The tracer administration format should also be carefully planned—decanoic acid-1-13C can be delivered as a free acid bound to albumin, as sodium decanoate salt for improved aqueous solubility, or incorporated into triglycerides (often as tridecanoin) to mimic natural dietary forms [1] [5]. Each format influences absorption kinetics and metabolic handling, potentially affecting tracer distribution and interpretation.

Table 2: Experimental Design Parameters for Decanoic Acid-1-13C Tracer Studies

Parameter Options Considerations
Biological System Cell culture, rodent models, human subjects Complexity, control, and translational value balance
Administration Route Oral, intravenous, intraperitoneal Absorption kinetics and first-pass metabolism effects
Dosage Range 10-500 μM (cells), 50-250 mg/kg (animals) Signal detection vs. potential pharmacological effects
Tracer Format Free acid, sodium salt, triglyceride incorporation Solubility, absorption, and physiological relevance
Study Duration Minutes to hours (flux analysis), days to weeks (cumulative effects) Pathway turnover rates and biological question
Control Experiments Unlabeled decanoic acid, carbon-12 controls Isotope effect assessment and background subtraction
Sampling Methods Time-course blood draws, tissue collection, respiratory CO2 Kinetic data quality and pathway coverage
Optimization Strategies

Successful tracer studies require optimization of several technical aspects to ensure reliable and interpretable results. Preliminary experiments should establish the time course of decanoic acid-1-13C metabolism in the specific model system, identifying optimal sampling time points for capturing metabolic flux peaks in target pathways. For many systems, early time points (5-30 minutes) capture initial metabolism and entry into central carbon metabolism, while intermediate time points (1-4 hours) reflect redistribution through various metabolic pools, and extended time points (8-24 hours) reveal cumulative labeling patterns in slower-turnover compartments [2]. Researchers should also establish appropriate control experiments using unlabeled decanoic acid to account for potential isotope effects and determine natural abundance background corrections.

The analytical approach should be determined during experimental design, as it influences sample collection and processing protocols. For comprehensive metabolic tracing, multiple analytical platforms are often necessary, including LC-MS for metabolite quantification and labeling patterns, NMR for positional isotopomer analysis, and isotope ratio mass spectrometry for precise 13CO2 measurements from respiratory gases [2]. Sample collection should be designed to capture the dynamic nature of metabolic fluxes, with considerations for rapid quenching of metabolism in cell and tissue samples, appropriate stabilization methods for labile metabolites, and storage conditions that preserve sample integrity for subsequent analysis.

Detailed Experimental Protocols

Cell Culture Tracer Protocol

This protocol describes the use of decanoic acid-1-13C in cell culture systems to investigate metabolic pathways in various cell types, including hepatocytes, astrocytes, and neuronal cells. The procedure has been optimized for reliable tracing of decanoic acid incorporation into central carbon metabolism intermediates, providing insights into cell-type-specific metabolic handling.

Materials Required:

  • Decanoic acid-1-13C (≥99% isotopic purity)
  • Appropriate cell culture model (primary cells or cell lines)
  • Serum-free medium or dialyzed fetal bovine serum (to minimize unlabeled carbon sources)
  • Fatty acid-free bovine serum albumin (BSA)
  • 0.1M sodium hydroxide solution
  • Methanol, acetonitrile (LC-MS grade)
  • Quenching solution: 60% aqueous methanol, 0.85% ammonium bicarbonate, maintained at -40°C

Procedure:

  • Preparation of decanoic acid-1-13C/BSA complex: Dissolve 10 mg of decanoic acid-1-13C in 0.1 mL of 0.1M NaOH by heating to 60°C with occasional vortexing. Add 0.9 mL of fatty acid-free BSA solution (10% w/v in PBS) dropwise while vortexing. Heat the mixture at 55°C for 10 minutes with occasional mixing, then filter sterilize using a 0.2 μm syringe filter. The final complex contains 10 mg/mL decanoic acid-1-13C and 9% BSA.

  • Cell treatment and tracer incubation: Culture cells to 70-80% confluence in appropriate growth medium. Before tracer treatment, wash cells twice with PBS and replace with serum-free medium or medium containing dialyzed FBS. Add the decanoic acid-1-13C/BSA complex to achieve final concentrations typically between 50-200 μM. Include control treatments with unlabeled decanoic acid at identical concentrations for background correction. Incubate cells for the predetermined time course (typically 15 minutes to 24 hours, depending on research objectives).

  • Metabolic quenching and metabolite extraction: At each time point, rapidly remove culture medium and immediately add 1 mL of cold quenching solution (-40°C) per 10 cm² of culture surface. Scrape cells quickly and transfer the suspension to pre-cooled centrifuge tubes. Centrifuge at 14,000 × g for 10 minutes at -20°C. Remove supernatant and add 500 μL of extraction solvent (40:40:20 methanol:acetonitrile:water with 0.1% formic acid) per 1 million cells. Vortex vigorously for 30 seconds, then incubate on dry ice for 15 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C, and collect supernatant for analysis. Store extracts at -80°C until analysis.

Animal Study Tracer Protocol

This protocol details the administration of decanoic acid-1-13C in rodent models and the collection of samples for comprehensive metabolic tracing analysis. The procedure allows for investigation of whole-body metabolism and tissue-specific distribution of the 13C label.

Materials Required:

  • Decanoic acid-1-13C (≥99% isotopic purity)
  • Vehicle for administration (soybean oil or similar)
  • Animal model (typically mice or rats)
  • Metabolic cages with respiratory CO2 collection capability
  • Blood collection equipment (heparinized syringes, microcentrifuge tubes)
  • Tissue collection instruments
  • Anesthesia equipment (isoflurane recommended)

Procedure:

  • Preparation of dosing formulation: For oral administration, dissolve decanoic acid-1-13C in warm soybean oil (40-50°C) to achieve the desired concentration for accurate dosing. Typical doses range from 50-250 mg/kg body weight. For intravenous administration, prepare the sodium salt by dissolving decanoic acid-1-13C in 0.1M NaOH, then neutralizing with HCl to pH 7.4, and filter sterilize before use. The final concentration should be adjusted for accurate intravenous dosing (typically 5-10 mg/mL).

  • Animal preparation and dosing: Fast animals for 4-6 hours before decanoic acid-1-13C administration to standardize metabolic status. Weigh animals and calculate individual doses. For oral administration, use appropriate gavage needles; for intravenous administration, use tail vein or jugular vein catheters. Record exact administration time and place animals in metabolic cages immediately after dosing for continuous monitoring and sample collection.

  • Sample collection and processing: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes post-administration) via approved methods (tail vein nick, saphenous vein, or terminal cardiac puncture). Transfer blood to heparinized tubes, centrifuge at 4,000 × g for 10 minutes at 4°C to separate plasma, and store at -80°C. For tissue collection, euthanize animals at designated time points, rapidly extract tissues of interest (liver, brain, muscle, adipose tissue), freeze-clamp immediately in liquid nitrogen, and store at -80°C. Collect respiratory CO2 using appropriate trapping systems (e.g., NaOH solution or specific molecular sieves) for isotopic analysis.

The workflow for animal tracer studies can be visualized as follows:

AnimalStudyWorkflow Animal Tracer Study Workflow Prep Animal Preparation (4-6 hr fasting) Dosing Decanoic Acid-1-13C Administration Prep->Dosing Blood Blood Collection (Time course) Dosing->Blood Tissues Tissue Collection (Rapid freezing) Dosing->Tissues CO2 Respiratory CO2 Collection Dosing->CO2 Analysis Sample Analysis (LC-MS/NMR) Blood->Analysis Tissues->Analysis CO2->Analysis Modeling Metabolic Flux Modeling Analysis->Modeling

Diagram 2: Comprehensive workflow for animal tracer studies with decanoic acid-1-13C

Analytical Methods for Data Collection

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid chromatography-mass spectrometry represents the cornerstone analytical technique for decanoic acid-1-13C tracer studies, enabling both quantification of metabolite levels and determination of 13C incorporation patterns. Proper implementation of LC-MS methods is essential for obtaining high-quality, reproducible data for metabolic flux analysis.

Sample Preparation: For plasma samples, add 300 μL of cold methanol (-20°C) to 100 μL of plasma, vortex for 30 seconds, and incubate at -20°C for 1 hour. Centrifuge at 14,000 × g for 15 minutes at 4°C, and collect the supernatant. For tissue samples, homogenize frozen tissue in 500 μL of 40:40:20 methanol:acetonitrile:water with 0.1% formic acid using a pre-cooled homogenizer. Incubate the homogenate on dry ice for 15 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and evaporate under nitrogen gas. Reconstitute the dried extract in 100 μL of 50:50 methanol:water for LC-MS analysis.

LC-MS Conditions:

  • Chromatography system: Reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 μm, 2.1 × 100 mm)
  • Mobile phase A: Water with 0.1% formic acid
  • Mobile phase B: Methanol with 0.1% formic acid
  • Gradient program: 5% B (0-1 min), 5-95% B (1-12 min), 95% B (12-14 min), 95-5% B (14-14.5 min), 5% B (14.5-16 min)
  • Flow rate: 0.3 mL/min
  • Column temperature: 40°C
  • Injection volume: 5-10 μL
  • Mass spectrometer: High-resolution instrument (Q-TOF or Orbitrap)
  • Ionization mode: Electrospray ionization (ESI) in negative mode for organic acids, positive mode for amino compounds
  • Mass range: 50-1000 m/z
  • Resolution: >30,000
  • Data acquisition: Full scan mode for untargeted analysis, targeted SIM for specific metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides complementary information to LC-MS, particularly for positional isotopomer analysis and absolute quantification of 13C enrichment in specific carbon positions within metabolites.

Sample Preparation for NMR: Extract metabolites as described for LC-MS analysis. Evaporate the extracts under nitrogen gas and reconstitute in 600 μL of deuterated phosphate buffer (100 mM, pD 7.4) containing 0.5 mM trimethylsilylpropanoic acid (TSP) as internal standard. Transfer the solution to 5 mm NMR tubes for analysis.

NMR Acquisition Parameters:

  • Spectrometer: High-field NMR (≥600 MHz)
  • Probe: Cryogenically cooled probe for enhanced sensitivity
  • Experiment type: 1D 1H NMR and 13C NMR, 2D 1H-13C HSQC
  • Temperature: 298 K
  • Spectral width: 20 ppm for 1H, 240 ppm for 13C
  • Relaxation delay: 2 seconds
  • Number of scans: 64 for 1H, 1024-4096 for 13C
  • Data processing: Exponential line broadening of 0.3 Hz, Fourier transformation, phase and baseline correction

Data Processing and Analysis: For both LC-MS and NMR data, specialized software is required for processing and interpretation. For LC-MS, use software such as XCMS or Compound Discoverer for peak picking, alignment, and integration. For NMR, use Chenomx NMR Suite or MestReNova for spectral processing and metabolite quantification. To determine 13C enrichment, calculate the isotopic enrichment by comparing the abundance of labeled species to the total metabolite pool, correcting for natural abundance 13C using appropriate algorithms.

Table 3: Analytical Parameters for Decanoic Acid-1-13C Metabolite Detection

Metabolite Class Analytical Platform Key Ions/Fragments 13C-Labeled Counterpart Retention Time (min)
Decanoic acid LC-MS (neg mode) 171.1 [M-H]⁻ 172.1 [M-H]⁻ 10.2
Acetyl-CoA LC-MS (pos mode) 808.1 [M+H]⁺ 809.1 [M+H]⁺ 4.1
β-hydroxybutyrate LC-MS (neg mode) 103.1 [M-H]⁻ 104.1 [M-H]⁻ 2.8
Glutamate LC-MS (pos mode) 148.1 [M+H]⁺ 149.1 [M+H]⁺ (M+1) 3.2
Citrate LC-MS (neg mode) 191.0 [M-H]⁻ 192.0 [M-H]⁻ (M+1) 4.5
Aspartate LC-MS (neg mode) 132.0 [M-H]⁻ 133.0 [M-H]⁻ (M+1) 3.5

Data Analysis and Metabolic Flux Determination

Computational Modeling Approaches

The determination of metabolic fluxes from decanoic acid-1-13C tracing data requires sophisticated computational modeling to interpret the complex labeling patterns observed in metabolic intermediates. Stable Isotopic Labeling Analysis (SILA) represents a powerful framework for quantifying metabolic fluxes by modeling the distribution of 13C atoms through metabolic networks. The core approach involves constructing a stoichiometric model of the relevant metabolic pathways, simulating the propagation of 13C labels, and iteratively adjusting flux values until the simulated labeling patterns match the experimental data.

For decanoic acid-1-13C studies, the modeling should encompass several key pathways: mitochondrial β-oxidation, TCA cycle, gluconeogenesis (in relevant tissues), ketone body metabolism, and amino acid biosynthesis. The model should account for the specific labeling input—the 13C at the C1 position of decanoic acid—and track its distribution through these pathways. Special attention should be given to compartmentalization, particularly in tissues like liver where mitochondrial and cytosolic pools may exhibit different labeling patterns. The modeling process typically employs least-squares regression to minimize the difference between experimental and simulated labeling patterns, with statistical methods such as Monte Carlo sampling used to estimate confidence intervals for the calculated fluxes.

Interpretation and Validation

Robust interpretation of flux data requires careful consideration of several analytical aspects. The mass isotopomer distribution (MID) of key metabolites serves as the primary data for flux calculation, representing the relative abundances of unlabeled (M+0), singly-labeled (M+1), and multiply-labeled (M+n) species for each metabolite. For decanoic acid-1-13C tracing, particular attention should be paid to the labeling patterns in acetyl-CoA, as this represents the direct product of β-oxidation, and subsequently to TCA cycle intermediates that reflect the fate of this acetyl-CoA. Validation of flux results should include sensitivity analysis to identify which measurements most strongly influence the calculated fluxes, and goodness-of-fit assessment to evaluate how well the model reproduces the experimental data.

The flux results should be interpreted in the context of biological constraints and physiological relevance. For example, fluxes through ATP-producing pathways should align with estimated energy demands, and biosynthetic fluxes should correspond to known growth or production rates in the system studied. Comparison with gene expression data or enzyme activity measurements can provide additional validation of the flux results. When interpreting decanoic acid-1-13C specific fluxes, researchers should consider the unique aspects of medium-chain fatty acid metabolism, including the carnitine-independent mitochondrial uptake and the potential for peroxisomal oxidation, which may contribute to the overall labeling patterns observed.

Troubleshooting and Technical Considerations

Successful implementation of decanoic acid-1-13C tracer studies requires attention to potential technical challenges and implementation of appropriate countermeasures. Common issues include low signal-to-noise ratio in 13C detection, which can be addressed by optimizing sample collection timing, ensuring adequate dosing, and verifying isotopic purity of the tracer compound. Incomplete quenching of metabolism represents another frequent challenge, particularly in tissues with high metabolic rates; this can be mitigated through rapid freezing techniques and validation of quenching efficiency.

Analytical challenges may include ion suppression in LC-MS analysis, which can be addressed through improved chromatographic separation or sample cleanup, and spectral overlaps in NMR, which may require 2D experiments for resolution. For flux calculation, underdetermined systems (where the number of unknown fluxes exceeds the number of measurable labeling parameters) can be addressed by incorporating additional biological constraints or complementary measurements. Researchers should also be aware of potential isotopic dilution from endogenous pools, which can be quantified through careful experimental design including time-course measurements and proper control experiments.

Applications in Drug Development Research

The application of decanoic acid-1-13C tracing extends to multiple domains of pharmaceutical research and development, providing critical insights for drug discovery and development. In neurological drug development, this tracer enables investigation of brain energy metabolism and neurotransmitter cycling, particularly relevant for diseases like epilepsy where decanoic acid itself demonstrates therapeutic potential [2]. Clinical studies have shown that C10-enriched ketogenic diets can significantly reduce seizure frequency in refractory epilepsy patients, with some individuals achieving complete seizure freedom [2]. The tracer approach allows researchers to elucidate the metabolic mechanisms underlying these therapeutic effects, potentially identifying new drug targets.

In metabolic disorder research, decanoic acid-1-13C tracing facilitates the study of insulin resistance, hepatic steatosis, and mitochondrial dysfunction by quantifying pathway-specific fluxes in relevant tissues. For oncology applications, this tracer can reveal metabolic adaptations in cancer cells, including altered fatty acid oxidation and energy metabolism, providing insights for developing metabolic inhibitors as anticancer agents. The approach also finds utility in toxicology assessments, where disrupted metabolic fluxes can serve as sensitive indicators of drug-induced mitochondrial toxicity earlier than conventional markers. The versatility of decanoic acid-1-13C tracing ensures its continued relevance across multiple stages of pharmaceutical research, from target identification and validation to mechanism-of-action studies and safety assessment.

Conclusion

Decanoic acid-1-13C serves as a powerful metabolic tracer for investigating energy metabolism, lipid handling, and mitochondrial function in various biological systems. The protocols outlined in this document provide researchers with comprehensive methodologies for designing and executing tracer studies, from experimental planning through data analysis and interpretation. The unique metabolic properties of decanoic acid, including its carnitine-independent mitochondrial uptake and diverse metabolic fates, make it particularly valuable for studying metabolic alterations in disease states and in response to therapeutic interventions.

As drug development increasingly focuses on metabolic pathways as therapeutic targets, decanoic acid-1-13C tracing offers a robust approach for quantifying metabolic fluxes in preclinical models and potentially in clinical studies. The continued refinement of these methodologies, coupled with advances in analytical technologies and computational modeling, will further enhance our ability to elucidate complex metabolic networks and develop more effective therapies for metabolic, neurological, and neoplastic diseases.

References

sample preparation for 13C decanoic acid analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Decanoic Acid and ¹³C-Labeling

Decanoic acid (Capric acid) is a medium-chain saturated fatty acid with the formula CH₃(CH₂)₈COOH [1]. It occurs naturally in coconut oil and palm kernel oil, and has research interest in areas including metabolism and the ketogenic diet [1]. Using ¹³C-labeled decanoic acid allows researchers to track its metabolic fate, absorption, distribution, and conversion to other molecules using techniques like GC-MS or LC-MS.

Available ¹³C-Labeled Decanoic Acid Standards

The table below summarizes two commercially available isotopically labeled standards for your research.

Compound Name CAS Number Molecular Formula Molecular Weight Isotopic Purity
Decanoic acid-1,2,3,4-¹³C₄ [2] Not specified ¹³C₄C₆H₂₀O₂ Not specified ≥98.0% (GC); Chemical purity ≥99%
Decanoic acid-1-¹³C [3] 84600-66-8 ¹³CC₉H₂₀O₂ 173.26 g/mol Not specified

Sample Preparation and Derivatization Workflow

A critical step in analyzing decanoic acid via Gas Chromatography (GC) is chemical derivatization to improve volatility and thermal stability. The NIST Chemistry WebBook lists a Trimethylsilyl (TMS) derivative of decanoic acid, a common method [4].

The general workflow for preparing and analyzing ¹³C-labeled decanoic acid samples can be visualized as follows:

Start Start: Sample Extraction Derivatization Derivatization (Form TMS Ester) Start->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS) Derivatization->Analysis Data Data Interpretation Analysis->Data

Detailed Protocol: TMS Derivatization for GC-MS Analysis

This protocol outlines the process for creating a TMS derivative of decanoic acid [4].

  • Objective: To convert decanoic acid into its trimethylsilyl ester (Decanoic acid, TMS derivative; CAS 55494-15-0) for improved analysis by GC-MS.

  • Principle: The carboxylic acid group (-COOH) of decanoic acid reacts with a silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA), replacing the acidic hydrogen with a -Si(CH₃)₃ group. This produces a less polar, more volatile compound.

  • Materials and Reagents:

    • Sample: Your extracted ¹³C-labeled decanoic acid, dried.
    • Silylating Agent: MSTFA or BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane).
    • Solvent: Anhydrous pyridine or ethyl acetate.
    • Labware: GC-MS vials with lids, micropipettes, a heating block, and a 1-2 mL vial.
  • Procedure:

    • Reconstitution: Transfer your dried sample containing ~100 µg of ¹³C-decanoic acid to a GC-MS vial.
    • Add Solvent: Add 100 µL of anhydrous pyridine to dissolve the sample.
    • Add Derivatizing Agent: Add 100 µL of MSTFA to the vial.
    • Mix and Heat: Cap the vial tightly, vortex mix for 30 seconds, and heat at 60°C for 30 minutes.
    • Analysis: The reaction mixture is now ready for direct injection into the GC-MS system.
  • Expected Outcome:

    • The derivative formed is C₁₃H₂₈O₂Si with a molecular weight of 244.4457 g/mol [4].
    • The mass spectrum of this derivative is available in the NIST Mass Spectral Library for method validation and peak identification [4].

Key Considerations for Analysis

When developing your full application note, consider these factors:

  • Internal Standards: For quantitative accuracy, use a different isotopically labeled standard as an internal standard (e.g., Decanoic acid-d₁₉) to correct for sample loss and instrument variability.
  • Extraction Method: The initial sample extraction is critical. For biological samples, liquid-liquid extraction with organic solvents is common.
  • Chromatography: Use a non-polar or mid-polar GC column suitable for fatty acid separation. The TMS derivative is more volatile, leading to sharper peaks.
  • Mass Spectrometry: In MS, monitor specific ions for the ¹³C-labeled compound and its natural abundance counterpart. The mass shift will depend on the number and position of the ¹³C labels.

Safety and Storage

  • Storage: ¹³C-labeled analytical standards typically have a limited shelf life and should be stored at 2-8°C [2].
  • Handling: Decanoic acid can cause skin and eye irritation [1]. Always refer to the Safety Data Sheet (SDS) for both the native and labeled compounds before starting experimental work.

References

Comprehensive Application Notes and Protocols for RP-LC-MS/MS Analysis of 13C-Labeled Fatty Acids

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 13C-Labeled Fatty Acid Analysis

Stable isotope tracing using 13C-labeled fatty acids has become an indispensable technique for investigating lipid metabolism in various biological systems. This approach enables researchers to track the incorporation of labeled carbons into metabolic intermediates, providing unprecedented insights into metabolic flux networks and biochemical pathway dynamics. Reverse-phase liquid chromatography coupled to tandem mass spectrometry (RP-LC-MS/MS) offers a powerful platform for these analyses, combining efficient chromatographic separation of complex biological samples with sensitive and selective mass spectrometric detection. The application of 13C-labeled fatty acids with RP-LC-MS/MS detection allows for simultaneous assessment of fatty acid concentration and isotopic enrichment, providing a comprehensive view of fatty acid metabolism in real-time.

The fundamental principle underlying stable isotope tracing is that reaction-paired metabolites in metabolic networks tend to share similar isotopologue patterns when analyzed by mass spectrometry. This relationship enables researchers not only to track known metabolic pathways but also to discover previously uncharacterized metabolic reactions. As we will demonstrate in these application notes, proper implementation of RP-LC-MS/MS methods for 13C-labeled fatty acid analysis requires careful consideration of extraction techniques, chromatographic separation, mass spectrometric detection, and data interpretation strategies to ensure accurate and biologically relevant results.

Analytical Approaches for 13C-Labeled Fatty Acids

Direct LC-MS/MS Analysis Methods

Direct analysis of underivatized fatty acids by LC-MS/MS provides a straightforward approach for monitoring 13C incorporation without additional chemical modification steps. This method leverages the natural ionization properties of fatty acids in negative electrospray ionization (ESI) mode, where they form stable [M-H]- ions. A key advancement in this area was demonstrated by a research group that developed a high-throughput HPLC/MS method for simultaneous quantification of 13C-labeled fatty acids in plasma. This innovative approach utilized a tandem HPLC injection system with two columns connected in parallel to the mass spectrometer, effectively reducing the analysis time to just 5 minutes per sample while maintaining analytical precision [1].

The direct analysis method incorporates a simplified Dole extraction procedure for sample preparation, which effectively recovers free fatty acids from complex biological matrices like plasma. After extraction and concentration, samples are subjected to chromatographic separation using a reversed-phase C18 column with a gradient of ammonium acetate in acetonitrile. This method has been rigorously validated against the traditional gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) approach, demonstrating excellent agreement for palmitate flux measurements while offering significant advantages in throughput and simplicity [1]. The direct detection of 13C16-palmitate is achieved by monitoring the m/z transition from 257 (unlabeled) to 271 (labeled) in selected ion monitoring (SIM) mode, enabling precise quantification of isotopic enrichment.

Chemical Derivatization Strategies

Chemical derivatization of fatty acids prior to LC-MS/MS analysis significantly enhances detection sensitivity and chromatographic performance, particularly for trace-level analytes or those with poor inherent ionization efficiency. Derivatization strategies generally fall into two categories: charge reversal approaches that improve positive ion mode detection, and structural modification techniques that enable double bond localization in unsaturated fatty acids [2].

Table 1: Comparison of Derivatization Reagents for Fatty Acid Analysis by LC-MS/MS

Reagent Reaction Type Detection Mode Advantages Limitations
3-Nitrophenylhydrazine (3-NPH) Hydrazone formation Negative ESI Near 100% derivatization efficiency; Excellent for SCFAs; Good chromatographic retention Requires EDC catalyst; Limited commercial availability of labeled standards
Aniline Amide formation Positive ESI Charge reversal; Enhanced sensitivity in positive mode Variable derivatization efficiency (20-100%); Lower recovery in matrix
DMED (2-Dimethylaminoethylamine) Amide formation Positive ESI Charge reversal; 5-138-fold sensitivity improvement; Good for eicosanoids and FAHFAs Requires synthesis of specialized reagents
Dansylhydrazine Hydrazone formation Positive ESI Fluorescence detection option; Good for hydroxy acids Limited commercial availability of labeled standards

A comprehensive comparison of derivatization approaches revealed significant differences in performance between reagents. 3-Nitrophenylhydrazine (3-NPH) demonstrated superior derivatization efficiency (close to 100%) and apparent recoveries (~100%) compared to aniline-based methods, which showed variable derivatization efficiency (20-100%) and lower recovery (approximately 45%) in biological matrices [3]. This performance disparity was particularly evident in the analysis of cow feces and ruminal fluid, where 3-NPH derivatization provided concentrations comparable to anion exchange chromatography, while aniline derivatization yielded concentrations approximately five times lower [3].

The derivatization protocol for 3-NPH typically involves mixing 40 μL of sample extract with 20 μL of 200 mM 3-NPH and 20 μL of 120 mM EDC (containing pyridine and β-mercaptoethanol), followed by incubation at 40°C for 30 minutes [3]. The resulting derivatives show excellent reversed-phase chromatographic behavior and enhanced ionization efficiency, making them particularly suitable for the analysis of short-chain fatty acids (SCFAs) that challenge conventional reversed-phase separations.

Detailed Experimental Protocols

Sample Preparation and Extraction

Proper sample preparation is critical for accurate determination of 13C-labeled fatty acids in biological matrices. The following protocol outlines a reliable extraction procedure suitable for various sample types including plasma, tissues, and cell cultures:

  • Materials: HPLC-grade solvents (heptane, isopropanol, acetonitrile, methanol), phosphate buffer (10 mM, pH 7.6), internal standard solution (heptadecanoate in 2% albumin, 60 μg/mL), sulfuric acid (1N), Dole extraction solution (isopropanol:heptane:2M phosphoric acid, 40:10:1)

  • Procedure:

    • Aliquot 250 μL of plasma, tissue homogenate, or cell lysate into extraction tubes
    • Add 50 μL of internal standard solution (heptadecanoate or other 13C-labeled internal standards)
    • For calibration, prepare a six-point concentration curve (0-400 μM) using serial dilutions of stock palmitate solution
    • Add 1 mL of freshly prepared Dole extraction solution to each tube
    • Vortex vigorously for 60 seconds and centrifuge at 3000 × g for 10 minutes
    • Transfer the upper organic phase to a clean tube
    • Re-extract the lower phase with 500 μL of heptane
    • Combine organic phases and evaporate to dryness under nitrogen stream or using a SpeedVac concentrator
    • Reconstitute dried extracts in 400 μL of LC-MS buffer A (80% acetonitrile, 0.5 mM ammonium acetate) for analysis [1]

This Dole extraction procedure efficiently recovers free fatty acids while minimizing interference from phospholipids and other polar lipids. The inclusion of appropriate internal standards is essential for correcting extraction efficiency and matrix effects during MS analysis.

LC-MS/MS Analysis Conditions

Chromatographic separation and mass spectrometric detection conditions must be optimized for specific research applications. The following methods provide a foundation for analyzing both underivatized and derivatized fatty acids:

  • Underivatized Fatty Acid Analysis:

    • Column: Ascentis C18, 2.7 μm, 2.1 × 150 mm
    • Mobile Phase: A: 80% acetonitrile, 0.5 mM ammonium acetate; B: 99% acetonitrile, 1% 0.5 mM ammonium acetate
    • Gradient: 0-8 min (55% B), 8-8.5 min (55-95% B), 8.5-10 min (95% B), 10-10.5 min (95-55% B), 10.5-12 min (55% B)
    • Flow Rate: 0.4 mL/min
    • Injection Volume: 10 μL
    • Mass Spectrometer: API5000 with ESI in negative mode
    • Ion Source Parameters: Heater 60°C, spray voltage 5500 V, sheath gas 50, sweep gas 40
    • Monitoring: Palmitate (m/z 257), 13C16-palmitate (m/z 271), heptadecanoate IS (m/z 271 at different retention time) [1]
  • Derivatized Fatty Acid Analysis (3-NPH derivatives):

    • Column: Reversed-phase C18 column (e.g., 2.1 × 100 mm, 1.7-1.8 μm)
    • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile
    • Gradient: 5-50% B (0-2 min), 50-95% B (2-10 min), 95% B (10-12 min), 95-5% B (12-12.1 min), 5% B (12.1-15 min)
    • Flow Rate: 0.3-0.4 mL/min
    • Mass Spectrometer: Triple quadrupole with ESI negative mode
    • Monitoring: Specific MRM transitions for each fatty acid derivative [3]

G 13C-Fatty Acid RP-LC-MS/MS Analysis Workflow sample_prep Sample Preparation & Extraction derivatization Chemical Derivatization sample_prep->derivatization Dole Extraction Internal Standards lc_separation RP-LC Separation C18 Column, Gradient Elution derivatization->lc_separation Reconstitution in LC Mobile Phase ms_detection MS Detection Negative ESI, SIM/MRM lc_separation->ms_detection 5-12 min/Sample data_analysis Data Analysis Isotopologue Distribution ms_detection->data_analysis m/z & Intensity Data flux_calculation Metabolic Flux Calculation data_analysis->flux_calculation Isotopologue Ratios

Figure 1: Complete workflow for RP-LC-MS/MS analysis of 13C-labeled fatty acids, covering sample preparation to data analysis.

Data Processing and Isotopologue Analysis

Accurate data processing is essential for deriving meaningful biological insights from 13C-labeled fatty acid experiments. The following workflow outlines key steps for isotopologue analysis and metabolic flux determination:

  • Raw Data Integration: Process chromatographic peaks to obtain area counts for each isotopologue (M+0, M+1, M+2, ..., M+n)
  • Natural Abundance Correction: Apply algorithms to correct for naturally occurring 13C isotopes using established software tools
  • Isotopologue Distribution: Calculate relative abundances of each mass isotopomer
  • Tracer Incorporation: Determine 13C enrichment by comparing observed isotopologue patterns to theoretical distributions
  • Metabolic Flux Analysis: Use computational modeling to infer metabolic flux rates from isotopologue labeling patterns

For unknown metabolic reaction discovery, the IsoNet algorithm provides a powerful approach by constructing isotopologue similarity networks from stable isotope tracing data. This method leverages the principle that reaction-paired metabolites share similar isotopologue patterns, enabling identification of previously uncharacterized metabolic reactions [4]. Implementation of IsoNet involves four major steps: (1) annotation of labeled metabolites, (2) isotopologue similarity networking, (3) unknown reaction discovery, and (4) elucidation of unknown reactions and structures.

Applications in Metabolic Pathway Analysis

Stable Isotope Tracing in Metabolic Flux Analysis

Stable isotope tracing with 13C-labeled fatty acids enables detailed investigation of metabolic flux in central carbon metabolism and related pathways. When combined with RP-LC-MS/MS analysis, this approach provides a powerful platform for monitoring nutrient utilization and metabolic pathway activity in various biological systems. The protocol typically involves introducing 13C-labeled substrates (e.g., [U-13C]-glucose, [U-13C]-glutamine, [U-13C]-palmitate) into biological systems through infusion, incubation, or injection methods, followed by timed sample collection and analysis [5].

The application of targeted tandem mass spectrometry with polarity switching and amide hydrophilic interaction liquid chromatography (HILIC) enables comprehensive tracking of 13C incorporation into polar metabolites from central carbon metabolism. The resulting data arrays of peak areas for each labeling form serve as input for further analysis to obtain the degree and distribution of labeling of targeted molecules, a field known as fluxomics [5]. These approaches have been successfully applied to trace the metabolism of 13C-labeled nutrients in diverse biological settings, including cell culture experiments and in vivo mouse labeling via intraperitoneal injection.

Table 2: Comparison of Analytical Platforms for 13C-Labeled Fatty Acid Analysis

Platform Sample Throughput Detection Sensitivity Isotopologue Resolution Best Application
Direct RP-LC-MS/MS High (5 min/sample) Moderate Good High-throughput targeted analysis
Derivatization RP-LC-MS/MS Medium High (5-138x improvement) Good Trace analysis, SCFAs, complex matrices
GC/C/IRMS Low High Excellent Reference method, absolute flux
HILIC-MS/MS Medium Moderate Excellent Central carbon metabolism, polar metabolites
Unknown Metabolic Reaction Discovery

The IsoNet approach represents a significant advancement in metabolic network analysis by enabling systematic discovery of previously unknown metabolic reactions through mass spectrometry-resolved stable isotope tracing. This method has been successfully applied to identify approximately 300 previously unknown metabolic reactions in living cells and mice, dramatically expanding our understanding of cellular biochemistry [4].

A particularly notable application of this technology has been in elucidating glutathione metabolism, where three previously unreported reactions were discovered nestled within this essential metabolic pathway. Among these discoveries was a transsulfuration reaction that synthesizes γ-glutamyl-seryl-glycine directly from glutathione, revealing glutathione's role as a sulfur donor beyond its traditional antioxidant functions [4]. These findings demonstrate how RP-LC-MS/MS analysis of 13C-labeled compounds can fill critical gaps in metabolic network maps and facilitate exploration of uncharted territories in cellular biochemistry.

G Stable Isotope Tracing for Metabolic Pathway Analysis cluster_pathway Pathway Analysis Applications tracer_input 13C-Tracer Input (Glucose, Glutamine, FA) metabolic_network Metabolic Network Living Cells/Organism tracer_input->metabolic_network sample_collection Time-course Sample Collection metabolic_network->sample_collection lc_ms_analysis RP-LC-MS/MS Analysis sample_collection->lc_ms_analysis isotopologue_data Isotopologue Distribution Data lc_ms_analysis->isotopologue_data flux_determination Metabolic Flux Determination isotopologue_data->flux_determination reaction_discovery Unknown Reaction Discovery (IsoNet) isotopologue_data->reaction_discovery lipid_metabolism Lipid Metabolism & β-Oxidation flux_determination->lipid_metabolism tca_cycle TCA Cycle Regulation flux_determination->tca_cycle glutathione Glutathione Metabolism & Transsulfuration reaction_discovery->glutathione

Figure 2: Stable isotope tracing workflow for metabolic pathway analysis and unknown reaction discovery.

Troubleshooting and Technical Considerations

Method Validation and Quality Control

Robust method validation is essential for generating reliable 13C-labeled fatty acid data. The following quality control measures should be implemented:

  • Internal Standards: Use stable isotope-labeled internal standards (13C, 15N) rather than deuterated standards when possible, as they exhibit nearly identical chromatographic behavior and ionization efficiency to analytes, providing superior correction for matrix effects [6]

  • Calibration Curves: Prepare matrix-matched calibration curves covering the expected concentration range in biological samples, with at least six concentration points

  • Quality Control Samples: Include pooled quality control samples throughout analytical batches to monitor instrument performance and reproducibility

  • Extraction Efficiency: Determine apparent recoveries by spiking known amounts of standards into representative matrices and comparing extracted versus expected concentrations

Common Challenges and Solutions
  • Low Sensitivity for Underivatized FAs: Consider implementing chemical derivatization with 3-NPH or charge reversal reagents to enhance ionization efficiency [2] [3]

  • Poor Chromatographic Retention of SCFAs: Utilize derivatization to increase hydrophobicity or employ specialized HILIC methods designed for polar acids [3] [5]

  • Incomplete Derivatization: Optimize catalyst concentration (EDC), reaction time, and temperature; verify completeness using quality control samples [3]

  • Matrix Effects: Use appropriate internal standards, implement efficient sample clean-up procedures, and consider standard addition methods for complex matrices

  • Data Complexity in Flux Analysis: Employ specialized software tools (e.g., IsoNet, OpenFlux, Metran) for isotopologue distribution analysis and metabolic flux determination [4]

Conclusion

RP-LC-MS/MS analysis of 13C-labeled fatty acids provides a powerful platform for investigating lipid metabolism and discovering novel metabolic reactions. The methodologies outlined in these application notes—from sample preparation and chromatographic separation to data interpretation and flux analysis—offer researchers comprehensive tools for implementing these techniques in their own laboratories. The continuing development of derivatization strategies, analytical instrumentation, and computational approaches promises to further enhance our ability to unravel the complexities of metabolic networks using stable isotope tracing methodologies.

As the field advances, integration of RP-LC-MS/MS with innovative approaches like isotopologue similarity networking (IsoNet) will undoubtedly lead to discovery of additional previously unknown metabolic reactions, ultimately providing a more complete understanding of cellular biochemistry and opening new avenues for therapeutic intervention in metabolic diseases.

References

improving derivatization efficiency for 13C decanoic acid

Author: Smolecule Technical Support Team. Date: February 2026

Optimized Derivatization Protocol for Carboxylates

The following optimized protocol, adapted from a method using 15N1-cholamine for carboxylate groups, can serve as a core strategy for improving derivatization efficiency [1]. You can present this as a recommended standard operating procedure (SOP).

Core Reaction: Derivatization of carboxyl group with 15N1-cholamine to form an amide bond, facilitated by the coupling reagent DMTMM [1].

Carboxylate Carboxylate Molecule (e.g., 13C Decanoic Acid) Adduct 15N-Cholamine Adduct Carboxylate->Adduct Conjugates with Cholamine 15N1-Cholamine Cholamine->Adduct Forms amide bond with DMTMM DMTMM Catalyst DMTMM->Adduct Catalyzes

Detailed Optimized Workflow: The entire derivatization and analysis process involves multiple steps as outlined below [1].

S1 1. Sample Preparation (Aqueous solution of extract) S2 2. Reagent Setup Molar ratio: Carboxylate : 15N1-Cholamine : DMTMM = 1 : 15 : 60 S1->S2 S3 3. Reaction Initiation Adjust pH to 8, incubate at 60°C S2->S3 S4 4. Catalyst Replenishment Add 2 extra doses of DMTMM (50% initial amount each) at 30 min and 1 h S3->S4 S5 5. Reaction Completion Total time: 2 hours S4->S5 S6 6. Sample Preparation for NMR Lyophilize, reconstitute in H2O/D2O, acidify to pH 4-5 S5->S6 S7 7. Analysis Conduct 1H{15N}-HSQC NMR S6->S7

Troubleshooting Common Derivatization Issues

The table below summarizes common problems, their potential causes, and solutions based on the optimized protocol.

Problem Potential Cause Recommended Solution
Low/Incomplete Derivatization Degradation of DMTMM catalyst in aqueous solution [1] Add multiple doses of DMTMM during reaction (e.g., at 30 min and 1 h) [1]
Insufficient reagent concentration or incorrect pH [1] Use a large molar excess of 15N1-cholamine (15:1) and DMTMM (60:1); maintain pH at 8.0 [1]
Low Sensitivity in Detection - Use 1H{15N}-HSQC NMR for highly sensitive detection of the derivatized product in complex mixtures [1].
Handling 13C-Labeled Compounds - Ensure proper storage and handling of volatile or labile intermediates; optimize quenching and extraction for cell/tissue samples to preserve label integrity [1].

Key Technical Considerations for Your Guide

For your technical support center, you could also expand on the following points:

  • Verification of Efficiency: The guide should note that derivatization efficiency can be monitored by quantifying the consumption of the starting decanoic acid and the formation of the adduct using techniques like GC-MS or HPLC, if available [2].
  • Sensitivity Gains: Emphasize that this derivatization method not only improves efficiency but also enhances sensitivity for both NMR and MS analysis by introducing a charged tag [1].

References

Analytical Techniques for 13C Carboxylic Acid Analysis

Author: Smolecule Technical Support Team. Date: February 2026

No single technique provides a complete picture; they are often used in combination. The table below summarizes the core methods relevant to your work.

Technique Primary Information Key Features for Carboxylic Acids Reference Technique

| NMR Spectroscopy [1] [2] | Position-specific isotopic composition, molecular structure | • ¹H NMR: Acidic proton (-COOH) appears as a broad peak at 10-12 ppm [1] [2]. • ¹³C NMR: Carbonyl carbon appears at 160-185 ppm [1] [2]. | ¹³C NMR, ¹H NMR | | Position-Specific Isotope Analysis (PSIA) via IRMS [3] | ¹³C/¹²C ratio of specific atomic positions (e.g., carboxyl carbon) | • Online derivatization (e.g., with ninhydrin) liberates CO₂ specifically from the carboxyl group for isotopic analysis [3]. • Provides high-precision data with typical standard deviations < ±0.1 ‰ [3]. | LC/IRMS | | Mass Spectrometry (MS) [1] [4] | Molecular mass and fragmentation patterns | • Molecular ion peak: Often small [1]. • Common fragments: Loss of OH (M-17) and CO (M-28) [4]. • McLafferty rearrangement: Yields key fragment ions [1]. | GC-MS, LC-MS | | Infrared (IR) Spectroscopy [2] | Functional group identification | • C=O stretch: Strong band between 1710-1760 cm⁻¹ (dimeric around 1710 cm⁻¹) [2]. • O-H stretch: Very broad band covering 2500-3300 cm⁻¹ [2]. | FTIR |

Detailed Experimental Protocol: PSIA of Amino Acid Carboxyl Groups

This is a validated method for automated position-specific isotope analysis of carboxyl groups in amino acids, which can serve as a reference [3].

Workflow Overview

The diagram below illustrates the automated analytical setup:

workflow HPLC HPLC PCD PCD HPLC->PCD Purified Amino Acid Interface Interface PCD->Interface CO₂ + Other Products IRMS IRMS Interface->IRMS Purified CO₂ Data Data IRMS->Data δ¹³C Value

Materials, Equipment, and Step-by-Step Method
  • Reference Materials (RMs): Use internationally available amino acid RMs with well-characterized bulk δ¹³C values for calibration (e.g., USGS40, USGS41) [3].

  • Equipment Setup: The core system consists of [3]:

    • HPLC System: For delivery of the sample in a suitable aqueous mobile phase.
    • Post-Column Derivatization (PCD) Unit: Heated reaction coil placed between the HPLC and the interface.
    • Liquid Carrier/ Gas-Handling Interface: To accept the liquid flow and manage gases.
    • Stable Isotope Ratio Mass Spectrometer (IRMS): For high-precision measurement of the ¹³C/¹²C ratio in the produced CO₂.
  • Step-by-Step Procedure:

    • Sample Introduction: The pre-purified amino acid is injected via flow injection analysis (FIA) or after HPLC separation and introduced into the mobile phase stream [3].
    • Post-Column Reaction: The eluent is mixed with ninhydrin reagent in the PCD unit. The reaction proceeds as follows to quantitatively liberate CO₂ specifically from the carboxyl group [3]:
      • Conditions: The reaction is optimized for temperature and pH. Higher pH (~4.7) is optimal for most amino acids [3].
      • Key Check: Ensure the reaction yield is 100.0 ± 0.2% to prevent isotopic fractionation [3].
    • Gas Extraction and Purification: The reaction stream enters the interface where the liberated CO₂ is extracted from the liquid phase, dried, and purified [3].
    • Isotopic Analysis: The purified CO₂ is introduced into the IRMS for determination of the δ¹³C value of the carboxyl carbon (δ¹³CCARBOXYL) [3].
Key Validation Parameters
  • Precision: Typical standard deviation for δ¹³CCARBOXYL values should be below ±0.1‰ [3].
  • Accuracy and Calibration: Ensure consistency (e.g., over a 1-year period) of measured differences (Δ¹³CCARBOXYL) between various amino acid RMs [3].
  • Specificity: The method must be specific for the carboxyl carbon. The ninhydrin reaction mechanism ensures this by targeting the carboxyl group early in the reaction pathway [3].

Troubleshooting Common Issues

  • Problem: Poor Chromatographic Separation or Peak Shape (GC/FID)

    • Context: A user reported inability to detect individual carboxylic acids (succinic, citric, etc.) on a DB-FFAP column, even with high-purity standards [5].
    • Potential Cause: These compounds are not volatile and may decompose in the GC inlet [5].
    • Solution: Derivatize the acids (e.g., to their methyl esters) before GC analysis [6] [5]. Alternatively, use techniques better suited for polar, non-volatile acids like HPLC or Ion Chromatography (IC) [5].
  • Problem: Low Sensitivity or Signal-to-Noise in MS

    • Context: When analyzing free carboxylic acids by HPLC with UV detection at low wavelengths (e.g., 210 nm), interferences from the matrix are common [5].
    • Solution: Consider chemical derivatization of the carboxyl group. Introducing a chromophore or fluorophore allows detection at higher, more specific wavelengths, reducing background noise and improving sensitivity [5].
  • Problem: Inconsistent Yields in Derivatization for PSIA

    • Context: The yield of the ninhydrin derivatization reaction is critical for accurate isotope measurement [3].
    • Solution: Rigorously optimize and control reaction parameters, especially pH and temperature. For most amino acids, a pH of ~4.7 is optimal, but for cystine, glutamate, and lysine, a lower pH (~1.0) may be required for quantitative yield [3].

Important Considerations for Your Research

  • Technique Selection: The choice of technique depends heavily on your research question. PSIA-IRMS is unparalleled for high-precision position-specific isotope ratios, NMR is powerful for tracing ¹³C labels through metabolic networks, and MS is versatile for identifying and quantifying compounds in complex mixtures.
  • Metabolic Flux Analysis (MFA): For ¹³C-MFA, specialized software tools that integrate graphical modeling and visual data analysis are available to help interpret complex isotopic labeling data from metabolic networks [7].

References

optimizing extraction of 13C labeled fatty acids from matrix

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting

Here are answers to some common questions researchers encounter.

Question Answer & Troubleshooting Tips
How can I improve extraction efficiency for polar/anionic lipids? For lipids like Phosphatidic Acid (PA) or Phosphatidylinositols (PI), standard chloroform-based protocols may yield low recovery. Solution: Use an acidified extraction protocol. Adding a small concentration of acid to the extraction solvent helps neutralize anionic lipids, improving their solubility in the organic phase [1].

| My samples show high background or ion suppression in MS. How to reduce this? | High background can stem from non-lipid contaminants or matrix effects. Solutions:Ensure proper phase separation: In liquid-liquid extraction, take care not to pipette the aqueous phase or the protein interphase. • Use a two-phase system: Methods like Folch, Bligh & Dyer, or MTBE are superior to one-step precipitations for removing salts and hydrophilic compounds [1]. • Employ isotopic internal standards: Use 13C-labeled yeast extracts or other labeled IS to correct for pixel-to-pixel matrix effects in spatial analysis [2]. | | How do I choose between different extraction solvents? | The choice involves a trade-off between safety, efficiency, and lipid coverage. • Chloroform-based (Folch/Bligh & Dyer): High efficiency for many lipids, but chloroform is more hazardous [1]. • MTBE-based: Safer, easier handling (lipids in the top layer), and superior for glycerophospholipids and ceramides [1]. • BUME (Butanol/Methanol): Suitable for automation in 96-well plates and avoids chloroform [1]. | | I need to analyze sphingolipids specifically. Is there a dedicated method? | Yes. The high abundance of glycerophospholipids can suppress sphingolipid signals. Solution: Use an alkaline hydrolysis protocol. Adding sodium hydroxide hydrolyzes ester bonds (glycerolipids, glycerophospholipids) but not the amide bonds of sphingolipids, enriching them in the extract for clearer analysis [1]. |

Extraction Methods at a Glance

The table below summarizes key extraction methods. The MTBE method is often recommended as a starting point for its balance of safety, efficiency, and ease of use [1].

Method Solvent Ratio (v/v/v) Lipid-Containing Phase Key Advantages Key Disadvantages
Folch Chloroform : Methanol : Aq. Sample (2:1:0.8) Lower (chloroform) High, well-established efficiency; good for saturated FAs & plasmalogens [1]. Chloroform is hazardous; harder to pipette lower phase [1].
Bligh & Dyer Chloroform : Methanol : Aq. Sample (1:2:0.8) Lower (chloroform) Efficient for small sample volumes; good for saturated FAs & plasmalogens [1]. Chloroform is hazardous; harder to pipette lower phase [1].
MTBE MTBE : Methanol : Aq. Sample (5:1.2:1.25) Upper (MTBE) Safer than chloroform; easier pipetting; superior for glycerophospholipids & unsaturated FAs [1]. Less efficient for saturated FAs & plasmalogens [1].
BUME Butanol : Methanol (3:1) then Heptane:Ethyl Acetate (3:1) Upper (organic) Chloroform-free; amenable to full automation in 96-well plates [1]. May require specialized equipment for automation [1].
Acidified Extraction Varies (e.g., add HCl or H₂SO₄ to standard methods) Organic phase Crucial for anionic lipids (PA, LPA, PI); significantly improves their recovery [1]. Risk of generating hydrolysis artifacts (e.g., lysolipids) if acid concentration/time not controlled [1].

Detailed Protocols

Here are detailed steps for two commonly used and effective methods.

Protocol 1: MTBE-Based Extraction

This method is noted for its safety and high yield for many lipid classes [1].

  • Homogenization: Homogenize tissue or cell samples in methanol using a Potter-Elvehjem homogenizer or a pebble mill to ensure complete cell disruption [1].
  • Phase Separation: In a glass tube, mix the sample with MTBE and Methanol in a final ratio of 5:1.2:1.25 (v/v/v) for MTBE:MeOH:Water.
    • Example: To 1 mL of sample, add 3.75 mL of MTBE and 0.9 mL of methanol.
    • Vortex vigorously for 1-2 minutes.
  • Incubation: Incubate the mixture for 10-30 minutes at room temperature on a shaker to facilitate phase separation.
  • Centrifugation: Centrifuge at ~2,000 RCF for 10 minutes to fully separate the phases.
  • Collection: The upper phase contains the lipids. Carefully collect this upper MTBE phase by pipetting.
  • Evaporation: Evaporate the MTBE solvent under a gentle stream of nitrogen gas.
  • Reconstitution: Reconstitute the lipid pellet in a suitable solvent (e.g., 2:1 chloroform:methanol) for downstream analysis. Store at -80°C if not used immediately.
Protocol 2: Acidified Extraction for Anionic Lipids

This protocol modifies standard methods to improve the recovery of polar, anionic lipids [1].

  • Sample Prep: Place 250 µL of plasma or tissue homogenate into an extraction tube [3].
  • Internal Standard: Spike with a known amount of a suitable internal standard (e.g., deuterated or 13C-labeled fatty acid) [3].
  • Acidified Extraction: Add a freshly prepared Dole extraction mixture (e.g., isopropanol:heptane:2M sulfuric acid in a specific ratio) or add a small, controlled volume of dilute acid (e.g., 50 µL of 1M H₂SO₄) to your primary extraction solvent [3] [1].
  • Vigorous Mixing: Vortex mix thoroughly.
  • Add Organic Solvents: Add heptane and water (or follow your chosen method's specifics) to induce phase separation [3].
  • Centrifugation & Collection: Centrifuge to separate phases. Collect the upper organic phase, which now contains the anionic lipids.
  • Drying: Take the collected organic phase to dryness using a SpeedVac concentrator [3].
  • Reconstitution: Reconstitute the dry extract in MS-compatible buffer (e.g., 80% acetonitrile with 0.5 mM ammonium acetate) for LC/MS analysis [3].

Workflow for Optimal Extraction & Analysis

The diagram below integrates the key steps for processing samples, from preparation to data acquisition, highlighting critical points for optimization.

Start Start: Sample Collection Prep Homogenization Start->Prep Decision1 Which lipid classes are targeted? Prep->Decision1 Standard Standard Lipid Profiling Decision1->Standard e.g., FFA, PL, GL Anionic Anionic/Polar Lipids Decision1->Anionic e.g., PA, PI, S1P Sphingo Sphingolipids Decision1->Sphingo e.g., Cer, SM, HexCer Method1 Use MTBE or Chloroform Method Standard->Method1 Method2 Use Acidified Extraction Protocol Anionic->Method2 Method3 Use Alkaline Hydrolysis Protocol Sphingo->Method3 IS Add Internal Standards (13C-labeled IS recommended) Method1->IS Method2->IS Method3->IS PhaseSep Phase Separation & Collection IS->PhaseSep Analysis LC-MS/NMR Analysis PhaseSep->Analysis End Data Acquisition Analysis->End

References

validating 13C decanoic acid quantification method

Author: Smolecule Technical Support Team. Date: February 2026

Bioanalytical Method Validation Parameters

For any quantitative bioanalytical method, specific parameters must be validated to ensure the reliability of the results. The table below summarizes the key parameters and their typical acceptance criteria, based on regulatory guidelines [1].

Validation Parameter Description & Purpose Common Acceptance Criteria
Selectivity/Specificity Ability to accurately measure the analyte (e.g., ¹³C-Decanoic Acid) in the presence of other components (matrix, degradants). No significant interference from blank biological matrix at the retention time of the analyte [1].
Linearity & Range Demonstrable ability of the method to obtain results directly proportional to analyte concentration. Minimum of 5 concentration levels. Correlation coefficient (r) often required to be >0.99 [1].
Accuracy Closeness of the measured value to the true value. Typically within ±15% of the nominal concentration, and ±20% at the LLOQ [1].
Precision Degree of scatter in repeated measurements. Includes intra-day and inter-day precision. Relative Standard Deviation (RSD) typically ≤15%, and ≤20% at the LLOQ [1].
Lower Limit of Quantification (LLOQ) Lowest concentration that can be measured with acceptable accuracy and precision. Signal-to-noise ratio ≥10:1. Accuracy and precision as above [1].
Recovery Extraction efficiency of the analyte from the biological matrix. Should be consistent, precise, and reproducible. Not necessarily 100% [1].
Stability Evaluation of analyte stability under various conditions (e.g., benchtop, frozen, after processing). Analyte should be stable under established storage and handling conditions [1].

Analytical Techniques for ¹³C Quantitation

The choice of analytical technique is crucial. The search results highlight two primary approaches suitable for quantifying ¹³C-labeled compounds, each with distinct advantages.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and robust technique for analyzing fatty acids and their labeled analogs. It is particularly well-suited for metabolic studies, as demonstrated in research on [U-¹³C] decanoic acid metabolism in brain slices and astrocytes [2]. The protocol involves derivatizing samples to increase volatility, followed by separation via GC and detection via MS. The mass spectrometer can distinguish between ¹²C and ¹³C based on mass, allowing for precise measurement of isotopic enrichment and concentration [2].
  • Quantitative Nuclear Magnetic Resonance (qNMR): NMR, especially ¹H-detected methods like quantitative HSQC (Heteronuclear Single Quantum Coherence), offers a powerful alternative. It is highly effective for complex mixtures where chromatographic peak overlap is an issue. A key advantage is its superior sensitivity for ¹³C detection compared to direct ¹³C NMR, potentially reducing data acquisition time by up to 1000-fold. Studies show that with proper calibration against external standards, qHSQC can provide a linear response for quantitation with a much lower limit of detection than other NMR methods like DEPT [3].

The workflow for developing and validating the method can be summarized as follows:

G cluster_development Development Phase cluster_validation Validation Phase A Method Development B Full Validation A->B A1 Select Technique (GC-MS or qNMR) C Partial/Cross-Validation B->C For method changes or transfer B1 Assay Selectivity A2 Establish Sample Preparation A3 Define Chromatography/ NMR Parameters B2 Establish LLOQ & Linearity B3 Determine Accuracy & Precision B4 Conduct Stability Studies

Experimental Protocol Overview

While a complete protocol for ¹³C-Decanoic Acid is not detailed, the search results provide a framework for the experimental workflow, particularly for metabolic tracer studies which are a common application [4] [2].

  • Sample Preparation and Incubation:

    • Biological System: Use an appropriate model such as cultured cells (e.g., astrocytes [2]) or tissue slices (e.g., mouse cerebral cortical slices [2]).
    • Incubation Medium: Prepare a chemically defined medium. For tracer studies, this medium includes [U-¹³C] Decanoic acid as the labeled metabolic substrate. It is critical to dissolve the fatty acid directly in the buffer or from a stock solution to avoid solvents like DMSO that can impair cellular metabolism [2]. A typical concentration used in brain slice studies is 200 µM [2].
    • Incubation: Conduct the incubation under controlled conditions (e.g., 37°C with oxygenated buffer) for a defined period.
  • Sample Collection and Extraction:

    • Terminate the metabolic reaction at specific time points, typically by transferring the samples into ice-cold ethanol [2].
    • Sonicate the samples to lyse the cells and centrifuge to remove debris. The supernatant containing the metabolites is then collected and lyophilized for further analysis [2].
  • Analysis via GC-MS:

    • Derivatization: Reconstitute the lyophilized samples and derivative the metabolites to make them volatile for GC analysis. A common method is to use N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or similar agents [2].
    • GC-MS Analysis: Inject the derivatized samples into the GC-MS system. The GC separates the metabolites, and the MS detects the mass-to-charge ratio (m/z) of the fragments. For ¹³C-labeled metabolites, you will observe mass shifts corresponding to the number of ¹³C atoms incorporated, allowing you to track the metabolic fate of the decanoic acid [2].

Key Considerations for Your Guide

To create a comprehensive and objective comparison guide, you may need to supplement the information from the search results with more targeted research.

  • Direct Method Comparison: The search results do not provide a direct, side-by-side performance comparison of different quantification methods for ¹³C-Decanoic Acid. Your guide would be strengthened by consulting additional literature that performs such comparisons.
  • Focus on "How-To": For a protocol guide, the most valuable information is often the detailed, step-by-step "how-to." While the general parameters and workflows are here, look for published journal articles that provide exact experimental details (e.g., GC temperature gradients, specific MS detection modes, NMR pulse sequences).
  • Context of Use: The optimal validation strategy and analytical technique can depend heavily on the final application. The methods referenced in [2] are excellent for tracking metabolism in research, while the validation principles in [1] are essential for drug development and regulatory submission.

References

Comprehensive Comparison of Derivatization Agents for Carboxylic Acid Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Why Derivatize Carboxylic Acids?

In LC-MS analysis, derivatization is a critical sample preparation step for carboxylic acids (CAs). Native carboxylic acids are often poorly retained on standard reversed-phase chromatography columns and can exhibit low ionization efficiency, leading to weak detector response [1] [2]. Derivatization addresses these issues by chemically modifying the acids to create less polar, more easily detectable compounds, thereby improving chromatographic separation and MS sensitivity [3] [2].

Objective Comparison of Derivatization Agents

The following data is synthesized from a 2024 study that directly compared two derivatization methods—using aniline and 3-NPH—against a reference method (Anion Exchange Chromatography with High-Resolution MS) for analyzing carboxylic acids in complex animal matrices [1] [2].

Comparison Metric Aniline Derivatization 3-NPH Derivatization
Derivatization Efficiency Variable (20% - 100%), inconsistent between solvent and matrix [1] [2] Close to 100% [1] [2]
Average Apparent Recovery ~45% (using 13C-labeled internal standards) [1] ~100% (using 13C-labeled internal standards) [1]
Quantitative Results Concentrations ~5x lower than reference method [1] [2] Similar concentrations to reference method [1] [2]
Recommended for Quantification? Not recommended for quantitative analysis in biological samples [1] [2] Yes, provides reliable quantification [1] [2]

Detailed Experimental Protocols

The comparison data above was generated using the following standardized experimental procedures.

Protocol for 3-NPH Derivatization

This method is adapted from Han et al. and was identified as the superior protocol [2].

  • Reaction Mixture: Combine 40 µL of standard solution or sample extract with 20 µL of a 200 mM solution of 3-NPH and 20 µL of a 120 mM EDC solution containing 6% pyridine. All solutions are prepared in a 50/50 (v/v) mixture of acetonitrile and water [2].
  • Derivatization: Incubate the mixture at 40°C for 30 minutes to allow the reaction to proceed to completion [2].
  • Dilution: After incubation, dilute the mixture to a final volume of 1.4 mL with acetonitrile/water (50/50, v/v) before LC-MS/MS analysis [2].
Protocol for Aniline Derivatization

This method is adapted from Chan et al. and was found to be less reliable [2].

  • Reaction Mixture: Combine 40 µL of standard solution or sample extract with 20 µL of a 200 mM solution of aniline and 20 µL of a 240 mM EDC solution. All solutions are prepared in a 50/50 (v/v) mixture of acetonitrile and water [2].
  • Derivatization: Incubate the mixture at 40°C for 90 minutes [2].
  • Reaction Termination: After incubation, add 20 µL of a 2% (v/v) β-mercaptoethanol solution to stop the reaction. The sample is then ready for LC-MS/MS analysis [2].

Experimental Workflow Visualization

The diagram below illustrates the logical flow and key decision points in the comparative evaluation of the two derivatization methods.

DerivatizationWorkflow Start Start: Method Comparison Aniline Aniline Method Start->Aniline ThreeNPH 3-NPH Method Start->ThreeNPH Eff1 Variable Derivatization Efficiency Aniline->Eff1 Eff2 ~100% Derivatization Efficiency ThreeNPH->Eff2 Rec1 Low Apparent Recovery (~45%) Eff1->Rec1 Rec2 High Apparent Recovery (~100%) Eff2->Rec2 Conc1 Concentrations ~5x Lower Rec1->Conc1 Conc2 Concentrations Match Reference Method Rec2->Conc2 RecFinal Recommendation: Do NOT use for Quantitative Analysis Conc1->RecFinal RecFinal2 Recommendation: USE for Quantitative Analysis Conc2->RecFinal2

Key Takeaways for Practitioners

  • Choose 3-NPH for Quantitative Work: For robust and accurate quantification of carboxylic acids in complex biological matrices like feces and ruminal fluid, 3-NPH is the strongly recommended derivatization agent. Its high and consistent derivatization efficiency and recovery ensure results are reliable [1] [2].
  • Avoid Aniline for Quantification: The study conclusively advises against using aniline derivatization for quantitative analysis due to its unpredictable and low efficiency, which leads to a significant underestimation of analyte concentrations [1] [2].
  • Method Transferability: These protocols, while optimized for animal matrices, are based on methods originally developed for human feces [2]. This suggests they can be a excellent starting point for method development in other biological sample types.

References

method comparison for 13C fatty acid analysis

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies at a Glance

The table below outlines the core techniques identified in the current literature.

Methodology Key Principle Application & Data Output Supporting Evidence
GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) [1] Separates fatty acids (as FAMEs) via GC, combusts them to CO₂, and measures 13C/12C ratio (δ13C) at natural abundance. [1] Tracks metabolic fate and natural isotopic fractionation of PUFAs (e.g., DHA) in microalgae. [1] Quantitative δ13C values for specific fatty acids across growth phases. [1]
Fatty Acid 13C-Isotopologue Profiling [2] Uses GC/MS with Single Ion Monitoring (SIM) to measure the pattern of all mass isotopologues (M+0, M+1, M+2, etc.) from a fully 13C-labeled precursor. [2] Discriminates between dietary routing and de novo biosynthesis of fatty acids in consumers (e.g., soil invertebrates). [2] Pattern of mass isotopologues (M+1, M+2...) for fatty acids derived from a 13C16:0 tracer. [2]
13C-MFA (13C-Metabolic Flux Analysis) [3] [4] [5] Feeds cells 13C-labeled substrates (e.g., glucose, fatty acids). Uses MS/NMR data and computational models to calculate absolute metabolic reaction rates (fluxes). [3] [4] Quantifies intracellular carbon flow through metabolic networks, including TCA cycle and pathways downstream of fatty acid oxidation. [4] [5] Software platforms (FluxPyt, WUFlux) for flux calculation; tracing of 13C-FA carbon distinct fates in proliferative vs. oxidative cells. [3] [4] [5]

Detailed Experimental Protocols

Here is a deeper dive into the experimental workflows for the key techniques, based on the protocols described in the search results.

GC-C-IRMS for Natural Abundance Analysis

This protocol is adapted from a study on Aurantiochytrium limacinum microalgae [1].

  • Culture & Harvest: Optimize culture conditions and harvest cells at specific growth phases (exponential/stationary).
  • Lipid Extraction: Use a green extraction method with solvents like hexane, methanol, and chloroform.
  • Derivatization: Prepare Fatty Acid Methyl Esters (FAMEs) using boron trifluoride in methanol (BF₃-MeOH) at 70°C for 60 minutes [1].
  • Analysis: Analyze FAMEs using a GC-C-IRMS system. The GC separates the individual fatty acids, which are then combusted to CO₂, and the IRMS measures the δ13C value for each compound [1].
Isotopologue Profiling with Tracer Feeding

This protocol is based on a study investigating fatty acid metabolism in soil invertebrates (Collembola) [2].

  • Tracer Feeding: Expose organisms to a diet containing a fully 13C-labeled precursor (e.g., 99 atom% 13C16:0 palmitic acid) for a defined pulse period.
  • Lipid Extraction & Fractionation: Harvest organisms and extract total lipids. Separate lipid classes (e.g., neutral lipids, phospholipids) using chromatographic methods.
  • Derivatization: Transesterify fatty acids from the lipid fractions to FAMEs.
  • GC/MS Analysis: Analyze FAMEs using Gas Chromatography/Mass Spectrometry (GC/MS) in Single Ion Monitoring (SIM) mode. This allows for the precise measurement of the relative abundance of all mass isotopologues (M+0, M+1, M+2, etc.) for each fatty acid [2].

Workflow Visualization

To better understand the logical flow of the Isotopologue Profiling with Tracer Feeding protocol described above, the following diagram outlines the key steps.

IsotopologueWorkflow Start Start Experiment Feed Feed 13C-Labeled Tracer Start->Feed Harvest Harvest Samples Feed->Harvest Extract Extract Total Lipids Harvest->Extract Fractionate Fractionate Lipid Classes Extract->Fractionate Derivatize Derivatize to FAMEs Fractionate->Derivatize Analyze GC/MS Analysis (Single Ion Monitoring) Derivatize->Analyze Data Isotopologue Distribution Data Analyze->Data End End Data->End

How to Choose a Method

Selecting the appropriate technique depends entirely on the specific biological or chemical question you aim to answer.

  • Choose GC-C-IRMS if your goal is to track the natural metabolic routing of fatty acids without adding artificial tracers, or to study natural isotopic fractionation [1].
  • Choose Isotopologue Profiling when you need to distinguish between the direct incorporation of a dietary fatty acid and its breakdown and re-synthesis (de novo biosynthesis) within an organism [2].
  • Choose 13C-MFA when you require a comprehensive, quantitative map of carbon flow through the entire metabolic network, providing absolute reaction rates (fluxes) [3] [4] [5].

References

Basic Identification and Properties of (1-13C)Decanoic Acid

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifying information for this compound, based on supplier data [1] [2].

Property Value
CAS Number 84600-66-8 [1] [3]
Molecular Formula (13C)C₉H₂₀O₂ / C₁₀H₂₀O₂ [1] [3]
Molecular Weight 173.26 g/mol [1] or 173.27 g/mol [3]
IUPAC Name Decanoic acid-1-13C [1]
Common Synonyms Capric acid-1-13C; DECANOIC-1-13C ACID [1] [3]
Isotopic Purity 99 atom % 13C [2]
Physical Form White crystals or solid [4] [2] [3]
Melting Point 30-32 °C [2] [3]
Boiling Point 268-270 °C [2]

(1-13C)Decanoic Acid in Metabolic Research

While recovery rate data is lacking, a 2021 study used the uniformly labeled version ([U-13C]C10) to trace its metabolic fate in mouse brain slices [5]. This demonstrates the compound's application in sophisticated metabolic research. The core finding was that decanoic acid is primarily metabolized in astrocytes, and the glutamine produced from this process is used by neurons to synthesize the inhibitory neurotransmitter GABA [5].

The following diagram illustrates the key steps and cell types involved in this metabolic pathway, based on the study's findings [5].

G Astrocyte-Neuron Metabolic Coupling of C10 cluster_astrocyte Astrocyte cluster_neuron Neuron C10 Decanoic Acid (C10) BetaOx β-Oxidation C10->BetaOx AcCoA Acetyl-CoA BetaOx->AcCoA TCA TCA Cycle AcCoA->TCA Glu Glutamate TCA->Glu via α-KG GS Glutamine Synthetase (GS) Glu->GS Gln Glutamine GS->Gln Gln_Neuron Glutamine Gln->Gln_Neuron Released GAD GAD Enzyme GABA GABA GAD->GABA Glu_Neuron Glutamate Gln_Neuron->Glu_Neuron Converted Glu_Neuron->GAD

Key Experimental Workflow from the Study: The researchers incubated live mouse brain cortical slices in a solution containing 200 µM [U-13C]C10 [5].

  • Inhibition Test: To confirm the pathway, they inhibited the glutamine synthetase (GS) enzyme in astrocytes using L-methionine sulfoximine (MSO). This led to a reduction in 13C-labeled GABA, proving the dependence of neuronal GABA on astrocyte glutamine [5].
  • Analysis: Metabolites were extracted and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to track the 13C label incorporation into TCA cycle intermediates, glutamate, glutamine, and GABA [5].

How to Proceed with Validation

Since standardized recovery rates are not publicly available, you will likely need to establish them in-house. Here is a suggested approach:

  • Define Your System: Recovery rates are highly dependent on your specific experimental conditions, such as the biological matrix (e.g., plasma, cell lysate, tissue homogenate), sample preparation protocol, and the analytical instrument (e.g., GC-MS, LC-MS) used.
  • Design a Spike-and-Recovery Experiment:
    • Prepare samples of your control matrix and spike them with a known, precise amount of (1-13C)decanoic acid.
    • Process these samples through your entire analytical workflow, including any extraction, derivation, and purification steps.
    • Use your standard instrument (e.g., GC-MS) to measure the amount recovered.
    • Calculate the recovery rate as: (Measured Concentration / Spiked Concentration) × 100%.
  • Compare with Alternatives: To create a comparative guide, you can repeat this process for other relevant compounds, such as unlabeled decanoic acid, other labeled isoforms (e.g., [U-13C]C10), or different medium-chain fatty acids like (1-13C)octanoic acid.

References

comparing 13C labeled vs 12C decanoic acid in research

Author: Smolecule Technical Support Team. Date: February 2026

Decanoic Acid Isotopes at a Glance

Feature ¹²C Decanoic Acid (Natural Abundance) ¹³C-Labeled Decanoic Acid
Basic Definition Natural form of the fatty acid; carbon atoms are ~98.9% ¹²C and ~1.1% ¹³C [1]. Synthetically produced isotopologue where carbon atoms are enriched to a high percentage of ¹³C (e.g., 98% or more) [2].

| Primary Research Applications | - Control in metabolic experiments [2]

  • Investigating direct biological effects (e.g., receptor antagonism) [3]
  • Formulation development (e.g., liposomes) [4] | - Tracer studies to map metabolic pathways and fluxes [5] [2]
  • Metabolomics for improved compound identification [1]
  • NMR studies of molecular binding and dynamics [6] | | Key Analytical Advantages | - Readily available and low cost
  • Standard for determining baseline biological activity | - Enables tracking and quantification of metabolic fate
  • Provides structural information via NMR spectroscopy [1] [6]
  • Distinguishes newly synthesized metabolites from background in mass spectrometry [1] | | Detection & quantification | - MS: Generates a standard mass spectrum.
  • NMR: Produces a ¹H NMR spectrum; ¹³C signals are very weak due to low natural abundance. | - MS: Generates a characteristic heavy isotope pattern, allowing it to be distinguished from ¹²C version and background artifacts [1].
  • NMR: Allows for direct and sensitive detection of the decanoic acid carbon backbone using ¹³C NMR [6]. | | Experimental Data Output | - Metabolic uptake/secretion rates
  • Metabolite concentration levels (metabolomics) | - Mass Isotopomer Distribution (MID) or Mass Distribution Vector (MDV): Relative abundances of different labeled forms of metabolites [5].
  • Metabolic Fluxes: Quantitative rates of flow through metabolic pathways [5] [7]. |

Detailed Research Applications and Protocols

Research Applications of ¹³C-Labeled Decanoic Acid
  • Tracing Metabolic Pathways in the Brain A key application is using uniformly ¹³C-labeled decanoic acid ([U-¹³C]C10) to study its role in brain energy metabolism and neurotransmitter cycling. Research in mouse brain slices has shown that decanoic acid is metabolized and its carbon atoms are incorporated into the tricarboxylic acid (TCA) cycle, leading to the production of labeled glutamine. This indicates that astrocytes are the primary site of its metabolism. The labeled glutamine can then be supplied to neurons for the synthesis of the inhibitory neurotransmitter GABA, suggesting a potential mechanism for its anticonvulsant effects [2].

  • Studying Protein-Binding Interactions ¹³C-labeled decanoic acid has been used in Nuclear Magnetic Resonance (NMR) studies to investigate its binding to proteins like Human Serum Albumin (HSA). By enriching the carboxyl carbon with ¹³C, researchers can directly observe the bound fatty acid. These studies can reveal details about binding affinity, the number of binding sites, and the dynamics of the binding process, which occurs on a millisecond timescale [6].

  • Enhancing Compound Identification in Metabolomics In untargeted metabolomics, a technique called Isotopic Ratio Outlier Analysis (IROA) uses ¹³C labeling to differentiate true biological compounds from background noise. In this approach, two populations (e.g., control and experimental) are grown on 95% and 5% ¹³C substrates, respectively. When mixed and analyzed by LC-MS, the resulting pairs of peaks provide the exact number of carbon atoms in the metabolite, drastically improving the accuracy of molecular formula assignment [1].

Key Experimental Protocols
  • Dynamic ¹³C-Labeling in Brain Tissue

    • Objective: To map the metabolic fate of decanoic acid in complex tissue.
    • Workflow:
      • Preparation: Acutely isolated mouse brain cortical slices are prepared and pre-incubated [2].
      • Labeling Incubation: Slices are incubated in a physiological buffer containing 200 µM [U-¹³C] decanoic acid and 5 mM unlabeled glucose for a set period (e.g., 60 minutes) [2].
      • Metabolite Extraction: Metabolism is stopped by transferring tissue to ice-cold ethanol, followed by sonication and centrifugation to extract metabolites [2].
      • Analysis via GC-MS: The lyophilized extracts are derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The ¹³C enrichment in TCA cycle intermediates and amino acids (like glutamine and GABA) is measured [2].
      • Data Interpretation: The measured mass isotopomer distributions (MIDs) are used to infer the pathways used by decanoic acid and its contribution to specific metabolic processes [5] [2].
  • NMR Binding Studies with Albumin

    • Objective: To characterize the binding interaction between decanoic acid and a protein.
    • Workflow:
      • Sample Preparation: Human Serum Albumin (HSA) is mixed with ¹³C-carboxyl-labeled decanoic acid at specific molar ratios in a buffer [6].
      • NMR Spectroscopy: ¹³C NMR spectra are acquired. The rapid exchange of the fatty acid between bound and unbound states results in a single, volume-averaged resonance peak for the carboxyl carbon [6].
      • Data Interpretation: Changes in the chemical shift and line width of this peak under varying conditions (mole ratio, temperature, protein concentration) are used to directly quantify the bound and unbound fractions and to determine binding constants [6].

The following diagram illustrates the logical relationship and key differences in the research applications of these two isotopes.

Start Decanoic Acid (C10:0 Fatty Acid) C12 ¹²C-Decanoic Acid (Natural Abundance) Start->C12 C13 ¹³C-Labeled Decanoic Acid (Isotopic Tracer) Start->C13 App1_C12 Investigation of Direct Biological Effects C12->App1_C12 App2_C12 Formulation Component C12->App2_C12 Control Control/Reference in Experiments C12->Control App1_C13 Metabolic Pathway Tracing (e.g., in brain) C13->App1_C13 App2_C13 Protein-Binding Studies (NMR) C13->App2_C13 App3_C13 Compound ID in Metabolomics (IROA) C13->App3_C13

Key Considerations for Researchers

  • Rationale for ¹³C Use: Choose ¹³C-labeled decanoic acid when your research question involves tracking the chemical fate of the carbon atoms, quantifying metabolic fluxes, or utilizing NMR for structural or binding studies. It is essential for moving beyond correlation to establishing causation in metabolism [5].
  • Experimental Design: For tracer studies, it is critical to determine whether the biological system is at a metabolic and isotopic steady state, as this greatly simplifies the interpretation of the labeling data [5].
  • Data Correction: When using MS, remember that the raw data must be corrected for the natural abundance of ¹³C and other isotopes (especially from derivatization agents) to accurately determine the enrichment coming from the tracer [5].

References

cross-laboratory validation of 13C decanoic acid methods

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for 13C-Labeling Studies

The table below summarizes key experimental details from a study that investigated the metabolism of decanoic acid in the brain [1].

Protocol Aspect Detailed Description
Biological System Acutely isolated cerebral cortical slices from male NMRI mice [1].
Sample Preparation Slices pre-incubated in oxygenated artificial cerebrospinal fluid (ACSF) for 60 min, then incubated with 200 µM [U-13C] decanoic acid and 5 mM glucose for another 60 min [1].
13C Tracer [U-13C] decanoic acid (98% 13C purity) [1].
Inhibition Studies Used Etomoxir (CPT-1 inhibitor) and L-methionine sulfoximine (MSO, glutamine synthetase inhibitor) to probe metabolic pathways [1].
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS) for metabolite 13C enrichment analysis [1].
Data Interpretation Mapping 13C enrichment into TCA cycle intermediates and amino acids (e.g., glutamine, GABA) to infer metabolic activity [1].

Decanoic Acid Metabolism and Analysis Workflow

The following diagram illustrates the general experimental workflow for a 13C-labeling study and the key metabolic pathway of decanoic acid identified in the research [1]:

G cluster_workflow General Experimental Workflow cluster_pathway Key Metabolic Pathway of C10 in the Brain [1] Start Start 13C-Labeling Experiment SamplePrep Sample Preparation: - Tissue/Cell System - Incubation with [U-13C]C10 Start->SamplePrep QuenchExtract Quenching & Metabolite Extraction SamplePrep->QuenchExtract Analysis GC-MS Analysis QuenchExtract->Analysis DataModel Data Analysis & Flux Interpretation Analysis->DataModel C10 Decanoic Acid (C10) Astrocyte Astrocyte C10->Astrocyte BetaOx Mitochondrial β-Oxidation Astrocyte->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Glutamine Glutamine TCA->Glutamine Neuron Neuron Glutamine->Neuron GABA GABA Synthesis Neuron->GABA

This diagram highlights two main aspects:

  • General Workflow: The standard steps for a 13C-tracing experiment, from sample preparation to data analysis [2].
  • Key Finding: The research shows that decanoic acid is primarily metabolized in astrocytes. The 13C label ends up in glutamine, which is then transported to neurons to support the synthesis of the inhibitory neurotransmitter GABA [1]. This pathway is a proposed mechanism for the anti-seizure effects of decanoic acid.

References

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GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Capric acid-1-13C

Dates

Last modified: 04-15-2024

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